molecular formula C6H6BrClN2 B6302783 4-Bromo-6-chloro-2-methylpyridin-3-amine CAS No. 1351813-69-8

4-Bromo-6-chloro-2-methylpyridin-3-amine

Cat. No.: B6302783
CAS No.: 1351813-69-8
M. Wt: 221.48 g/mol
InChI Key: XFRUXXUMLANNIE-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-methylpyridin-3-amine ( 1351813-69-8) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C6H6BrClN2 and a molecular weight of 221.48 , this compound is characterized by its pyridine ring structure substituted with bromo, chloro, methyl, and amine functional groups. This specific arrangement makes it a versatile synthon for constructing more complex molecules, particularly in the synthesis of potential pharmacologically active compounds. Its structure is a key intermediate in exploration of new drug candidates, where it can be used in metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations to create diverse chemical libraries for screening. To preserve its stability and purity, this product must be stored in a cool, dark place under an inert atmosphere, typically between 2-8°C . This compound is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the associated safety data sheet prior to handling, as the compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation .

Properties

IUPAC Name

4-bromo-6-chloro-2-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-6(9)4(7)2-5(8)10-3/h2H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRUXXUMLANNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-6-chloro-2-methylpyridin-3-amine in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the efficiency of lead optimization. 4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS: 1351813-69-8) has emerged as a highly versatile, multi-functional scaffold. Its unique substitution pattern—featuring a primary amine, a reactive methyl group, and two orthogonal halogens—enables divergent synthetic pathways. This technical guide explores the physicochemical profile of this molecule and details its validated applications in synthesizing phosphodiesterase 1 (PDE1) inhibitors for neurodegenerative diseases and aminobenzothiazole analogs for antibiotic-resistant bacterial infections.

Physicochemical Profiling & Structural Analytics

Understanding the baseline metrics of a precursor is critical for predicting its behavior in complex reaction mixtures. The presence of both bromine and chlorine on the pyridine ring provides orthogonal reactivity; bromine typically undergoes oxidative addition more rapidly during transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for regioselective functionalization before manipulating the chlorine atom.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Bromo-6-chloro-2-methylpyridin-3-amine
CAS Registry Number 1351813-69-8
Molecular Formula C₆H₆BrClN₂
Molecular Weight 221.48 g/mol
Linear Formula C₆H₆N₂Cl₁Br₁
Canonical SMILES CC1=NC(Cl)=CC(Br)=C1N
InChIKey XFRUXXUMLANNIE-UHFFFAOYSA-N
MDL Number MFCD32670596
LogP (Predicted) 1.65

Data compiled from commercial chemical supplier specifications [1, 4].

Mechanistic Applications in Drug Discovery

PDE1 Inhibitor Synthesis (Neurodegenerative Targeting)

Phosphodiesterase 1 (PDE1) isoforms are critical regulators of intracellular cAMP and cGMP. Inhibiting PDE1 is a validated strategy for treating neurodegenerative and psychiatric disorders. 4-Bromo-6-chloro-2-methylpyridin-3-amine serves as the foundational core for synthesizing 1H-pyrazolo[4,3-b]pyridines, a potent class of PDE1 inhibitors [2]. The proximity of the C3-amine and the C2-methyl group allows for a Richter-type intramolecular cyclization following diazotization.

Aminobenzothiazole Antibacterials (MRSA Targeting)

The rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel antibacterial pharmacophores. The title compound is utilized to construct highly substituted aminobenzothiazole derivatives [3]. By reacting the primary amine with a thiocyanate source, a thiourea intermediate is formed, which subsequently cyclizes to yield a fused thiazole ring. The remaining halogens are then leveraged to attach lipophilic side chains that penetrate bacterial cell walls.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact reaction conditions and the chemical causality behind each reagent choice. Both protocols are designed as self-validating systems.

Protocol A: Non-Aqueous Diazotization and Cyclization (PDE1 Pathway)

Objective: Synthesis of the 1H-pyrazolo[4,3-b]pyridine core [2].

  • Reaction Setup: Suspend 4-bromo-6-chloro-2-methylpyridin-3-amine (5.0 g, 22.6 mmol), potassium acetate (KOAc, 4.43 g), and glacial acetic acid (AcOH, 44.1 g) in anhydrous toluene (125 mL) under an inert argon atmosphere.

    • Causality: Toluene provides a non-polar, high-boiling medium that suppresses unwanted aqueous side reactions (like phenol formation). The KOAc/AcOH buffer system stabilizes the amine and controls the pH for optimal reactivity.

  • Diazotization: Cool the suspension to 0°C using an ice bath. Add isopentyl nitrite (3.97 g, 33.9 mmol) dropwise over 15 minutes.

    • Causality: Isopentyl nitrite acts as an organic-soluble NO⁺ equivalent. Dropwise addition at 0°C is critical to prevent the exothermic, premature decomposition of the highly reactive diazonium intermediate.

  • Cyclization: Insert a reflux condenser and gently heat the mixture to 30°C for 4 hours.

    • Causality: Mild thermal activation provides the energy required for the diazonium species to undergo intramolecular cyclization onto the adjacent C2-methyl group, forming the pyrazole ring.

  • Isolation & Validation Check: Concentrate the mixture under vacuum, dissolve the residue in ethyl acetate (EtOAc), and wash with saturated aqueous NaHCO₃.

    • Self-Validation: Successful cyclization is confirmed by LC-MS showing a mass shift corresponding to the loss of H₂O equivalents, and the complete disappearance of the primary amine (NH₂) protons in the ¹H-NMR spectrum.

Protocol B: Thiazole Ring Annulation and Amidation (Antibacterial Pathway)

Objective: Synthesis of 2-aminothiazole intermediates and subsequent amidation [3].

  • Annulation: Dissolve the pyridine derivative (1.25 g, 5.64 mmol) in 1,4-dioxane (20 mL). Add potassium thiocyanate (KSCN, 1.65 g) followed by concentrated HCl (0.1 mL). Heat at reflux for 48 hours.

    • Causality: KSCN and HCl generate thiocyanic acid (HSCN) in situ. 1,4-Dioxane is selected for its high boiling point and miscibility with aqueous HCl, driving the sterically hindered nucleophilic attack of the amine onto the thiocyanate.

  • Precipitation & Validation Check: Cool to room temperature, concentrate under reduced pressure, and partition the residue between water and 1.0 N NaOH.

    • Self-Validation: The NaOH neutralizes the acid and deprotonates the resulting hydrohalide salt. The immediate precipitation of the free base serves as a visual confirmation of product formation. Collect the precipitate via vacuum filtration.

  • Downstream Amidation: Convert the 2-aminothiazole to a bromide using CuBr₂ (Sandmeyer-type reaction), followed by coupling with target amines using Propylphosphonic anhydride (T3P) in EtOAc.

    • Causality: T3P is utilized as a highly efficient, low-epimerization coupling reagent. It yields exclusively water-soluble byproducts, allowing the final antibacterial amides to be purified via a simple aqueous wash rather than complex chromatography.

Synthetic Workflow Visualization

The following diagram maps the divergent synthetic utility of the core molecule, illustrating how specific reagent conditions route the compound toward entirely different therapeutic classes.

SynthesisPathways cluster_PDE1 PDE1 Inhibitor Pathway cluster_AntiB Antibacterial Pathway Core 4-Bromo-6-chloro-2-methylpyridin-3-amine Reagents1 Isopentyl nitrite, KOAc AcOH, Toluene Core->Reagents1 Diazotization Reagents2 KSCN, conc. HCl 1,4-dioxane Core->Reagents2 Annulation Product1 1H-pyrazolo[4,3-b]pyridine Derivatives Reagents1->Product1 Cyclization Int2 Thiazole Intermediate Reagents2->Int2 Reagents3 CuBr2, then T3P EtOAc, Amines Int2->Reagents3 Bromination Product2 Aminobenzothiazole Amides Reagents3->Product2 Amidation

Divergent synthetic workflows of 4-Bromo-6-chloro-2-methylpyridin-3-amine in drug discovery.

References

  • Juhl, K., et al. "1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors." World Intellectual Property Organization, Patent WO2019121885A1, 27 Jun 2019.
  • Umei, et al. "Amino benzothiazole compounds for treatment of antibiotic resistant bacteria." United States Patent and Trademark Office, Patent US20220267312A1, 25 Aug 2022.

6-bromo-2-chloro-4-methylpyridin-3-amine vs 4-Bromo-6-chloro-2-methylpyridin-3-amine isomer differences

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & The Regioisomer Challenge

In the context of modern drug discovery and agrochemical development, the pyridine ring is a ubiquitous structural motif[1]. During the functionalization of pyridine scaffolds—particularly via electrophilic aromatic substitution or cross-coupling—the generation of regioisomeric mixtures is a frequent and problematic occurrence.

Differentiating between highly substituted regioisomers such as 6-bromo-2-chloro-4-methylpyridin-3-amine [2] and 4-bromo-6-chloro-2-methylpyridin-3-amine [3] presents a classic analytical challenge. Because both isomers possess identical molecular weights, similar polarities, and identical functional groups, standard chromatographic techniques and 1D Nuclear Magnetic Resonance (NMR) often yield ambiguous results[4]. As a Senior Application Scientist, I approach this challenge not by relying on isolated data points, but by constructing a self-validating analytical system that leverages orthogonal 2D NMR techniques to establish definitive atom connectivity and spatial relationships[5].

Physicochemical & Structural Profiling

Before executing analytical workflows, it is critical to map the exact substitution patterns of the isomers. Both molecules feature a fully substituted pyridine ring with the exception of a single aromatic proton at position 5 (H5).

Table 1: Structural Comparison of Target Pyridine Regioisomers

PropertyIsomer AIsomer B
IUPAC Name 6-bromo-2-chloro-4-methylpyridin-3-amine4-bromo-6-chloro-2-methylpyridin-3-amine
CAS Number 1038920-08-91351813-69-8
Molecular Formula C₆H₆BrClN₂C₆H₆BrClN₂
Substitution Pattern 2-Cl, 3-NH₂, 4-CH₃, 6-Br2-CH₃, 3-NH₂, 4-Br, 6-Cl
H5 Spatial Environment Flanked by 4-CH₃ and 6-BrFlanked by 4-Br and 6-Cl
CH₃ Spatial Environment Adjacent to 3-NH₂ and 5-HAdjacent to 1-N and 3-NH₂

The Causality of Regioisomerism in Synthesis

The formation of these specific isomers typically arises from the halogenation of substituted 2-amino or 3-aminopyridine precursors. The strongly activating nature of the amine (-NH₂) group directs electrophiles (such as bromonium or chloronium ions) to its ortho and para positions. However, steric hindrance from adjacent methyl groups or existing halogens creates competing directing effects. Consequently, reactions often yield a thermodynamic and kinetic mixture of regioisomers that must be rigorously separated and structurally verified to ensure the integrity of subsequent Structure-Activity Relationship (SAR) studies.

Analytical Differentiation Strategy: The Self-Validating System

While 1D ¹H NMR provides a macroscopic view of the electronic environment, it falls short of definitive structural proof for these isomers[4]. Both molecules will exhibit a single aromatic proton resonance (H5) in the ~7.0–7.5 ppm range and a single methyl resonance in the ~2.3–2.6 ppm range.

To achieve absolute certainty, we must employ a self-validating orthogonal approach utilizing 2D NMR techniques[5]:

  • Through-Space Validation (2D NOESY): Nuclear Overhauser Effect Spectroscopy identifies protons that are close in space (< 5 Å). This is our primary diagnostic tool.

  • Through-Bond Validation (2D HMBC): Heteronuclear Multiple Bond Correlation identifies protons and carbons separated by 2 or 3 bonds, serving as an orthogonal check to the NOESY data.

Protocol Step1 1. Synthesized Mixture (Isomers A & B) Step2 2. Sample Prep (Degassed CDCl3, 500 MHz) Step1->Step2 Step3 3. 1D 1H NMR Identify H5 Singlet (~7.2 ppm) Step2->Step3 Step4 4. 2D NOESY (Mixing Time: 400 ms) Step3->Step4 Decision Does H5 show NOE to CH3 protons? Step4->Decision ResultA 6-Bromo-2-chloro-4-methylpyridin-3-amine (H5 is ortho to 4-CH3) Decision->ResultA YES (Strong NOE) ResultB 4-Bromo-6-chloro-2-methylpyridin-3-amine (H5 is isolated from 2-CH3) Decision->ResultB NO (No NOE)

Workflow for differentiating pyridine regioisomers using 2D NOESY NMR.

Step-by-Step Experimental Methodology

To ensure reproducibility and trustworthiness, the following protocol must be strictly adhered to. The causality behind each step is detailed to prevent false negatives in the NOESY acquisition.

Step 1: Rigorous Sample Preparation

  • Action: Dissolve 15–20 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Causality (The "Why"): For NOESY experiments, the sample must be degassed using 3 to 5 freeze-pump-thaw cycles[5]. Dissolved molecular oxygen is paramagnetic and provides an highly efficient, non-radiative T₁ relaxation pathway for protons. If oxygen is present, it will quench the NOE effect, potentially leading to a false negative (incorrectly identifying Isomer A as Isomer B).

Step 2: 1D ¹H and ¹³C Acquisition

  • Action: Acquire standard 1D spectra to reference the chemical shifts of the H5 proton and the methyl group.

Step 3: 2D NOESY Acquisition

  • Action: Set up the 2D NOESY experiment with a mixing time (τₘ) of 300–500 ms.

  • Causality: The mixing time is the window during which cross-relaxation (the physical basis of the NOE) occurs. For small molecules (MW ~221 g/mol ) in non-viscous solvents, they tumble rapidly in the extreme narrowing limit (ωτ_c < 1). A mixing time of ~400 ms is optimal to allow NOE buildup without significant signal loss due to longitudinal relaxation.

Step 4: 2D HMBC Acquisition

  • Action: Acquire the HMBC spectrum optimized for a long-range coupling constant of J = 8 Hz (corresponding to a delay of ~62.5 ms).

Data Interpretation & The Self-Validating Logic

The structural assignment hinges on the spatial relationship between the H5 proton and the methyl group.

Table 2: Diagnostic 2D NMR Correlations

ExperimentTargetIsomer A (6-Br, 2-Cl, 4-CH₃)Isomer B (4-Br, 6-Cl, 2-CH₃)Logic / Causality
NOESY H5 ↔ CH₃Strong Cross-Peak No Cross-Peak In Isomer A, H5 and CH₃ are adjacent (ortho). In Isomer B, they are separated by the ring.
NOESY NH₂ ↔ CH₃Cross-Peak PresentCross-Peak PresentIn both isomers, the amine and methyl groups are adjacent (positions 3 and 4, or 3 and 2).
HMBC H5 ↔ C(CH₃)²J Correlation to C4⁴J (No Correlation) to C2H5 is two bonds away from the methyl-bearing carbon in Isomer A, but four bonds away in Isomer B.
Orthogonal Validation via HMBC

While the NOESY provides a binary "Yes/No" for the H5-CH₃ interaction, the HMBC confirms the carbon skeleton connectivity. By mapping the ²J and ³J couplings from the H5 proton, we can definitively assign the adjacent quaternary carbons.

HMBC_Map cluster_A Isomer A (4-Methyl) cluster_B Isomer B (2-Methyl) H5_A H5 Proton C3_A C3 (C-NH2) H5_A->C3_A 3J Coupling C4_A C4 (C-CH3) H5_A->C4_A 2J Coupling C6_A C6 (C-Br) H5_A->C6_A 2J Coupling H5_B H5 Proton C4_B C4 (C-Br) H5_B->C4_B 2J Coupling C6_B C6 (C-Cl) H5_B->C6_B 2J Coupling C3_B C3 (C-NH2) H5_B->C3_B 3J Coupling

Diagnostic HMBC (2J and 3J) correlations for H5 in both regioisomers.

By cross-referencing the presence or absence of the H5-CH₃ NOE with the HMBC carbon mapping, the analytical system becomes entirely self-validating. If an NOE is observed, it must be Isomer A. If no NOE is observed, the HMBC will confirm Isomer B by showing that H5 couples to halogen-bearing carbons (C4 and C6) rather than an alkyl-bearing carbon.

References

  • BenchChem. "A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC." BenchChem Technical Guides.
  • Sigma-Aldrich. "6-Bromo-2-chloro-4-methylpyridin-3-amine | CAS 1038920-08-9.
  • Sigma-Aldrich. "4-Bromo-6-chloro-2-methylpyridin-3-amine | CAS 1351813-69-8.
  • Wikipedia Contributors. "Pyridine." Wikipedia, The Free Encyclopedia.
  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

Sources

Technical Master Guide: 4-Bromo-6-chloro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists CAS Registry Number: 1351813-69-8

Part 1: Executive Summary & Strategic Significance

4-Bromo-6-chloro-2-methylpyridin-3-amine is a highly specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in its tetrasubstituted pyridine core , which offers four distinct vectors for chemical diversification:

  • C3-Amine: A nucleophilic handle for amide coupling, urea formation, or heterocyclization.

  • C4-Bromine: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • C6-Chlorine: A latent electrophile, activated for nucleophilic aromatic substitution (

    
    ) or subsequent cross-coupling.
    
  • C2-Methyl: A benzylic-like carbon capable of lateral lithiation or oxidation to carboxylic acid derivatives.

This compound serves as a critical scaffold in the discovery of kinase inhibitors and modulators of neurological targets, where the pyridine ring acts as a bioisostere for phenyl or pyrimidine rings to improve solubility and metabolic stability.

Part 2: Chemical Architecture & Properties

Structural Analysis

The molecule features a "push-pull" electronic system. The electron-donating amino group (-NH


) at C3 increases electron density at the ortho (C2, C4) and para (C6) positions. However, the pyridine nitrogen and the halogen atoms (Br, Cl) exert an electron-withdrawing inductive effect (

), creating a unique electronic gradient across the ring.

Key Structural Parameters:

PropertyValue / Description
Molecular Formula

Molecular Weight 221.48 g/mol
Exact Mass 219.940 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Predicted) ~3.5 (Pyridine N), ~25 (Amine NH)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen), Dark
Electronic Distribution & Regioselectivity

The presence of the C3-amino group is the dominant directing force. In electrophilic substitutions, it directs to C4. In nucleophilic substitutions (


), the C6-chlorine is activated by both the ring nitrogen (alpha position) and the electron-withdrawing bromine at C4, though the electron-donating amine deactivates the ring slightly compared to a simple halopyridine.

Part 3: Synthesis Pathway[3]

Retrosynthetic Logic

Direct halogenation of a pyridine ring is often challenging due to the electron-deficient nature of the heterocycle. However, the introduction of the electron-donating amine group at C3 activates the ring, specifically facilitating electrophilic substitution at the C4 position (ortho to the amine).

Primary Route: Electrophilic bromination of 6-chloro-2-methylpyridin-3-amine .

Experimental Protocol

Note: This protocol is designed based on standard methodologies for aminopyridine halogenation.

Reagents:

  • Precursor: 6-Chloro-2-methylpyridin-3-amine (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 6-chloro-2-methylpyridin-3-amine (e.g., 10 mmol) and anhydrous Acetonitrile (50 mL). Ensure the system is under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3] The target product (C4-Br) is the kinetic and thermodynamic product due to the strong ortho-directing effect of the amine.

  • Quench & Workup: Dilute the mixture with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (0-30% EtOAc).

Yield Expectation: 75–85%

Part 4: Reactivity & Functionalization Profile

The utility of 4-Bromo-6-chloro-2-methylpyridin-3-amine lies in its ability to undergo orthogonal functionalization. The reactivity hierarchy is strictly governed by bond dissociation energies (C-Br < C-Cl) and positional electronics.

Chemoselectivity Hierarchy
  • Most Reactive (Site A - C4-Br): Palladium-catalyzed oxidative addition occurs preferentially at the C-Br bond. This allows for selective Suzuki, Stille, or Sonogashira couplings without affecting the C6-Cl bond.

  • Moderately Reactive (Site B - C3-NH2): The amine is nucleophilic but less basic due to the pyridine ring. It readily participates in amide couplings or Buchwald-Hartwig aminations.

  • Latent Reactivity (Site C - C6-Cl): The C-Cl bond is stable under standard Suzuki conditions used for C-Br. It can be activated later using specialized ligands (e.g., XPhos, RuPhos) or via

    
     with strong nucleophiles (alkoxides, thiols).
    
  • Benzylic Reactivity (Site D - C2-Me): The methyl group is acidic (

    
    ). Treatment with strong bases (n-BuLi, LDA) generates a nucleophile for lateral alkylation, though the free amine protons must be accounted for (requires 2+ equivalents of base or protection).
    
Visualization of Reactivity (DOT Diagram)

ReactivityMap Core 4-Bromo-6-chloro- 2-methylpyridin-3-amine Suzuki Suzuki Coupling (Site A: C4-Br) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Selectivity: Br >> Cl Amide Amide/Urea Formation (Site B: C3-NH2) Core->Amide R-COCl or R-NCO SnAr SnAr / 2nd Coupling (Site C: C6-Cl) Core->SnAr NaOR or HSR (Requires Heat) Lithiation Lateral Lithiation (Site D: C2-Me) Core->Lithiation n-BuLi (2 eq), E+ Biaryl 4-Aryl-6-chloro-derivative Suzuki->Biaryl AmideProd N-Acylated derivative Amide->AmideProd SubstProd 6-Alkoxy/Amino derivative SnAr->SubstProd

Caption: Chemo-selective functionalization map demonstrating the orthogonal reactivity of the bromine, chlorine, and amine sites.

Part 5: Experimental Characterization

To validate the synthesis, the following spectroscopic signatures are diagnostic.

Predicted NMR Data ( , 400 MHz)
Proton (

)
Shift (

ppm)
MultiplicityIntegrationAssignment
Ar-H 7.35 – 7.45Singlet (s)1HC5-H (Isolated aromatic proton)
NH

4.00 – 4.50Broad Singlet (br s)2HC3-Amine (Exchangeable with

)
CH

2.45 – 2.55Singlet (s)3HC2-Methyl
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion (

    
    ):  The mass spectrum will show a distinctive isotope pattern due to the presence of both Br (
    
    
    
    ) and Cl (
    
    
    ).
  • Base Peak: ~220.9 (depending on isotope). Look for the "M+2" and "M+4" peaks characteristic of Br+Cl systems (approximate intensity ratio 3:4:1 for M : M+2 : M+4).

Part 6: Safety & Handling (MSDS Highlights)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Handling Protocol: Always handle inside a fume hood. Wear nitrile gloves and safety goggles. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] Store under inert gas to prevent oxidation of the amine, which can lead to darkening of the solid over time.

References

  • Sigma-Aldrich. 4-Bromo-6-chloro-2-methylpyridin-3-amine Product Sheet. Link

  • PubChem. Compound Summary: 4-Bromo-6-chloro-2-methylpyridin-3-amine. National Library of Medicine. Link

  • Fluorochem. Safety Data Sheet & Properties for 4-Bromo-6-chloro-2-methylpyridin-3-amine. Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Selectivity. (General reference for Pd-catalyzed selectivity of Br vs Cl). Link

  • BenchChem. Reactivity of Halogenated Pyridines. (Contextual data on pyridine halogenation regioselectivity). Link

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-6-chloro-2-methylpyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

Compound Profile: 4-Bromo-6-chloro-2-methylpyridin-3-amine

A foundational understanding of the molecule's properties is essential for predicting and interpreting its solubility behavior.

Chemical Structure:

  • IUPAC Name: 4-bromo-6-chloro-2-methylpyridin-3-amine[1]

  • CAS Number: 1351813-69-8[1][2][3][4]

  • Molecular Formula: C₆H₆BrClN₂[2][5]

  • Molecular Weight: 221.48 g/mol [2][5]

Physicochemical Properties:

PropertyValue/DescriptionSource
Physical Form Solid or semi-solid[2][4]
LogP 1.65[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1][5]
Purity Typically ≥98%[1][2][4]

Initial Solubility Insights from Physicochemical Properties:

The LogP value of 1.65 suggests that 4-Bromo-6-chloro-2-methylpyridin-3-amine has a moderate lipophilicity. This indicates it is likely to have better solubility in organic solvents than in water, particularly in solvents of intermediate polarity. The presence of a primary amine group (a hydrogen bond donor) and two nitrogen atoms (hydrogen bond acceptors) suggests that hydrogen bonding will play a significant role in its interactions with protic solvents like alcohols.

Principles of Solubility for Drug Discovery

In the context of pharmaceutical research, two primary types of solubility are considered: kinetic and thermodynamic.[6]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a highly soluble organic solvent (typically DMSO) and then introduced into an aqueous buffer.[6] It is a high-throughput method often used in early discovery to quickly rank compounds.[6][7] However, it can be influenced by factors like the rate of addition and the presence of co-solvents, potentially leading to supersaturated, metastable solutions.[7]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the solid and solution phases are in equilibrium.[6] The "gold standard" for determining thermodynamic solubility is the shake-flask method, which allows sufficient time for equilibrium to be reached.[7]

For the purpose of formulation development and understanding a compound's behavior in organic solvents, determining the thermodynamic solubility is paramount.

Experimental Determination of Thermodynamic Solubility

The following protocol outlines the robust shake-flask method for determining the equilibrium solubility of 4-Bromo-6-chloro-2-methylpyridin-3-amine in a selection of organic solvents.

Materials and Equipment
  • 4-Bromo-6-chloro-2-methylpyridin-3-amine (solid, of known purity)

  • A selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound into vials B Add known volume of organic solvent A->B Dispense C Seal vials and place on orbital shaker B->C Secure D Incubate at constant temperature (e.g., 25°C) for 24-48 hours C->D Agitate E Allow vials to stand D->E Settle F Centrifuge to pellet undissolved solid E->F Pellet G Filter supernatant with 0.22 µm syringe filter F->G Clarify H Prepare serial dilutions of the clear filtrate G->H Sample I Analyze dilutions by validated HPLC method H->I Inject J Quantify concentration against a standard curve I->J Calculate

Caption: Thermodynamic Solubility Determination Workflow.

Step-by-Step Protocol
  • Preparation of Vials: Add an excess amount of solid 4-Bromo-6-chloro-2-methylpyridin-3-amine to several glass vials. "Excess" means that a visible amount of solid should remain undissolved at the end of the experiment. A starting point could be 10-20 mg of the compound.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The system should be agitated for a sufficient period to reach equilibrium, typically 24 to 48 hours. Longer times may be necessary for compounds that are slow to dissolve.[7]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For an extra level of certainty, pass this supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent. This step is crucial to avoid introducing microcrystals into the analytical sample, which would inflate the solubility value.[7]

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (in which it is highly soluble, like DMSO) of a known concentration.

    • From this stock, create a series of calibration standards of known concentrations.

    • Analyze these standards using a validated HPLC method to generate a standard curve (Peak Area vs. Concentration).

    • Dilute the filtered sample from step 5 to fall within the linear range of the standard curve.

    • Analyze the diluted sample by HPLC.

    • Using the standard curve, determine the concentration of the compound in the diluted sample and then back-calculate to find the concentration in the original, undiluted supernatant. This value represents the thermodynamic solubility.

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated for clarity. The data can be presented in various units, such as mg/mL, g/100mL, or molarity (mol/L).

Example Data Table:

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Tetrahydrofuran25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Dimethyl sulfoxide25[Experimental Value][Calculated Value]

Safety and Handling

4-Bromo-6-chloro-2-methylpyridin-3-amine is associated with several hazards. Always consult the latest Safety Data Sheet (SDS) before handling.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Measures:

    • Work in a well-ventilated area or a fume hood.[8][9]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8][9]

    • Avoid creating dust.[9]

    • Wash hands thoroughly after handling.[8]

    • Store in a tightly closed container in a cool, dry, dark place under an inert atmosphere.[2][4]

Conclusion

While pre-existing quantitative data on the solubility of 4-Bromo-6-chloro-2-methylpyridin-3-amine in organic solvents is sparse, its physicochemical profile suggests moderate solubility in a range of organic solvents. This guide provides the scientific rationale and a detailed, robust experimental protocol for researchers to determine this critical parameter accurately. By employing the shake-flask method coupled with HPLC analysis, drug development professionals can generate the high-quality, reliable solubility data necessary to advance their research and formulation activities.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . (2011). American Pharmaceutical Review. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures . (2026). Raytor. [Link]

  • Safety Data Sheet - Aaronchem . (2024). Aaron Chemistry GmbH. [Link]

Sources

Technical Whitepaper: Procurement, Quality Control, and Synthetic Applications of 4-Bromo-6-chloro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of poly-functionalized building blocks is critical for accelerating drug discovery. 4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS: 1351813-69-8) represents a privileged scaffold characterized by its orthogonal reactivity profile. The specific spatial arrangement of a primary amine, a methyl group, and two distinct halogens (bromo and chloro) allows for highly regioselective cross-coupling and cyclization reactions. This whitepaper provides an in-depth analysis of the commercial supply chain, rigorous quality control methodologies, and the mechanistic application of this compound in synthesizing therapeutics for central nervous system (CNS) disorders.

Physicochemical Profiling & Supplier Landscape

To ensure reproducibility in scale-up manufacturing, researchers must account for the physicochemical constraints of the starting material. The presence of the primary amine makes the compound susceptible to slow oxidation, necessitating specific storage and transport conditions.

Table 1: Physicochemical & Structural Specifications
PropertySpecification
Chemical Name 4-Bromo-6-chloro-2-methylpyridin-3-amine
CAS Number 1351813-69-8
Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
Canonical SMILES CC1=NC(Cl)=CC(Br)=C1N
Physical Form Solid
Storage Conditions 2-8°C, inert atmosphere, protect from light[1]
Table 2: Commercial Supplier Landscape & Pricing Matrix

Procurement strategies must balance cost against lead times and transport integrity. Below is a consolidated matrix of verified commercial suppliers.

SupplierProduct CodePack SizeEstimated Price (USD)Supply Chain Notes
Fluorochem F619688100 mg~$21.00 (£17.00)In Stock (UK/Europe)[2]
Fluorochem F619688250 mg~$44.00 (£35.00)In Stock (UK/Europe)[2]
Reagentia (Alchimica) R01K89N100 mg~$150.00 (3450 CZK)European Distribution[3]
BLD Pharm BD01197024CustomPricing on RequestCold-chain transport required[4]
Sigma-Aldrich (Ambeed) AMBH97B9F784CustomEnterprise PricingRequires organizational sign-in

Synthetic Utility & Mechanistic Pathways

The true value of 4-bromo-6-chloro-2-methylpyridin-3-amine lies in its capacity to form complex fused bicyclic systems, specifically 1H-pyrazolo[4,3-b]pyridines . This heterocyclic core is a foundational pharmacophore for5[5], compounds targeting Huntington's disease[6], and novel 7[7].

Mechanistic Rationale: PDEs are bimetallic hydrolases responsible for degrading the cyclic nucleotides cAMP and cGMP[5]. By inhibiting PDE1, intracellular signaling cascades are prolonged, offering neuroprotective effects. The synthesis of the PDE1 inhibitor core leverages the proximity of the C3-amine and C2-methyl group on our starting material. Through a modified Sandmeyer-type diazotization, the amine is converted into a transient diazonium salt, which subsequently undergoes an intramolecular cyclization via attack from the adjacent methyl group.

SynthWorkflow SM 4-Bromo-6-chloro-2-methylpyridin-3-amine (Starting Material) Reagents Isopentyl Nitrite, KOAc, AcOH Toluene, 30°C SM->Reagents Diazo Diazonium Intermediate (Transient Species) Reagents->Diazo Diazotization Cyclize Intramolecular Cyclization (C2-Methyl Attack) Diazo->Cyclize -H2O Product 1H-Pyrazolo[4,3-b]pyridine Core (PDE1 Inhibitor Scaffold) Cyclize->Product Ring Closure

Synthetic workflow for converting CAS 1351813-69-8 into a PDE1 inhibitor scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a causality explanation and an analytical checkpoint to prevent the propagation of errors through multi-step syntheses.

Protocol A: Quality Control (QC) of Starting Material

Before initiating the cyclization workflow, the commercial reagent must be validated.

  • LC-MS Analysis: Dissolve 1 mg of the compound in LC-grade methanol.

    • Validation Checkpoint: The mass spectrum must exhibit a distinct isotopic cluster at m/z 220.9 and 222.9 [M+H]+ [6]. Causality: This specific 3:4:1 isotopic ratio confirms the simultaneous presence of exactly one ^79^Br/^81^Br and one ^35^Cl/^37^Cl atom on the pyridine ring.

  • ^1^H NMR (DMSO-d6):

    • Validation Checkpoint: Confirm the presence of a sharp singlet at ~2.4 ppm integrating for 3 protons. Causality: This verifies the integrity of the C2-methyl group, which is the essential nucleophile for the downstream cyclization.

Protocol B: Synthesis of the Pyrazolo[4,3-b]pyridine Core

This protocol is adapted from validated patent literature for PDE1 inhibitor synthesis[5].

Step 1: Suspension & Buffering

  • Action: Suspend 4-bromo-6-chloro-2-methylpyridin-3-amine (1.0 eq, 22.6 mmol) in anhydrous toluene (125 mL) under an inert argon atmosphere. Add Potassium Acetate (KOAc, 2.0 eq) and glacial Acetic Acid (AcOH, 32 eq). Cool to 0°C.

  • Causality: Toluene provides a non-aqueous environment to prevent the hydrolysis of the upcoming diazonium intermediate into a phenol. KOAc acts as a mild base to buffer the AcOH, creating the optimal pH window for diazotization without protonating the nucleophilic methyl group.

  • Validation Checkpoint: The mixture should form a uniform, stirrable suspension.

Step 2: Controlled Diazotization

  • Action: Dropwise add isopentyl nitrite (1.5 eq) to the chilled suspension over 15 minutes.

  • Causality: Isopentyl nitrite is an organic-soluble source of NO^+. Slow addition controls the exothermic generation of the highly reactive diazonium species, preventing thermal decomposition.

Step 3: Intramolecular Cyclization

  • Action: Insert a reflux condenser and warm the reaction mixture to 30°C for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The starting material spot (UV active) should completely disappear, replaced by a lower-Rf product spot.

Step 4: Neutralization & Workup

  • Action: Remove toluene under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and carefully wash with saturated aqueous NaHCO3.

  • Causality: The NaHCO3 wash neutralizes the massive excess of AcOH. Failing to neutralize the acid will lead to the degradation of the newly formed pyrazole ring during concentration.

  • Validation Checkpoint: Test the aqueous layer with pH paper; it must read exactly pH 8 before proceeding to organic layer separation[7]. Dry over MgSO4~, filter, and concentrate to yield the bicyclic core.

References

  • Sigma-Aldrich Product Catalog - 4-Bromo-6-chloro-2-methylpyridin-3-amine | 1351813-69-8. 1

  • Fluorochem Product Catalog - 4-Bromo-6-chloro-2-methylpyridin-3-amine (F619688). 2

  • Google Patents - US10806718B2: 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. 5

  • Google Patents - WO2018226622A1: Compounds for treating Huntington's disease. 6

  • Google Patents - WO2023119233A1: Deubiquitinase inhibitors and methods of use thereof. 7

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and procurement specialists in the pharmaceutical sciences. It prioritizes chemical accuracy, sourcing strategy, and structural verification.

Technical Guide for Medicinal Chemistry Applications

Executive Summary

In the landscape of heterocyclic synthesis, 3-Amino-6-bromo-2-chloro-4-methylpyridine (CAS 1038920-08-9 ) serves as a critical "orthogonal" scaffold. Its value lies in its unique substitution pattern: the 2-chloro and 6-bromo positions offer differentiated reactivity profiles for palladium-catalyzed cross-couplings, while the 3-amino group provides a handle for cyclization (typically to imidazo[4,5-b]pyridines).

This guide addresses a common bottleneck: the ambiguity in nomenclature and vendor cataloging that leads to the accidental procurement of the wrong isomer (specifically the non-chlorinated analog). The protocols below ensure precise identification, search optimization, and analytical verification.

Chemical Identity Dossier

Before initiating any search, the target compound must be unequivocally defined by its structural invariants to bypass variable naming conventions.

Core Identifiers
ParameterValueNotes
Primary CAS 1038920-08-9 CRITICAL: Do not confuse with 156118-16-0 (missing 2-Cl).
IUPAC Name 6-Bromo-2-chloro-4-methylpyridin-3-aminePreferred for formal documentation.
Molecular Formula C₆H₆BrClN₂
Molecular Weight 221.48 g/mol
SMILES Cc1c(c(nc(c1)Br)Cl)NUse for substructure searching.
InChI Key Specific key varies by protonation state, rely on SMILES/CAS
Structural Visualization

The following diagram illustrates the specific regiochemistry that defines this compound's utility.

ChemicalStructure cluster_reactivity Reactivity Profile N1 N (1) C2 C-Cl (2) N1->C2 aromatic C3 C-NH2 (3) C2->C3 aromatic Displacement Displacement C2->Displacement Low Reactivity (SNAr/Late-stage) C4 C-Me (4) C3->C4 aromatic Cyclization Cyclization C3->Cyclization Imidazopyridine Formation C5 C-H (5) C4->C5 aromatic C6 C-Br (6) C5->C6 aromatic C6->N1 aromatic Coupling Coupling C6->Coupling High Reactivity (Suzuki/Stille)

Figure 1: Regiochemical map highlighting the orthogonal reactivity of the halogen substituents.

The Synonym Landscape

Commercial vendors often use non-systematic names or internal codes. To maximize search recall in databases like SciFinder, Reaxys, or e-procurement platforms (Ariba/Coupa), use the following boolean search strings.

Tier 1: High-Precision Strings (Exact Match)
  • "3-Amino-6-bromo-2-chloro-4-methylpyridine"[1]

  • "6-bromo-2-chloro-4-methylpyridin-3-amine"[1]

  • "CAS 1038920-08-9"[1][2]

Tier 2: Permuted Variations (Broad Search)
  • "2-Chloro-3-amino-4-methyl-6-bromopyridine"

  • "3-Pyridinamine, 6-bromo-2-chloro-4-methyl-" (Chemical Abstracts style)[1]

  • "6-Bromo-2-chloro-4-picolin-3-amine" (Using "picoline" for methylpyridine)

⚠️ Critical Exclusion Criteria

When searching, you must exclude the following related compound which is often cross-listed erroneously:

  • Exclude: 156118-16-0[3]

  • Exclude: 3-Amino-6-bromo-4-methylpyridine (Lacks the 2-Chloro group).

  • Exclude MDL: MFCD08277280 (This MDL is frequently associated with the non-chloro analog).

Technical Context & Applications

Understanding the synthesis and application of this compound aids in verifying the supplier's technical competence.

Synthesis Pathway

The compound is typically synthesized via the bromination of 3-amino-2-chloro-4-methylpyridine (CAS 133627-45-9).

  • Reagent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS).

  • Mechanism: The amino group at C3 acts as an ortho/para director. Since C2 and C4 are blocked, the bromination occurs selectively at C6 (para to the amino group).

  • Implication: If a vendor proposes a synthesis starting from a different precursor, request NMR verification to ensure the bromine is not at C5.

Downstream Utility

This scaffold is a precursor for Imidazo[4,5-b]pyridine derivatives, often found in:

  • Angiotensin II Receptor Antagonists: Analogs of Telmisartan.

  • Kinase Inhibitors: The C6-Bromine allows for the attachment of aryl groups (e.g., via Suzuki coupling) to extend the pharmacophore into the kinase solvent channel.

Quality Assurance & Verification Protocols

Upon receipt of the material, the following "Self-Validating" analytical workflow is mandatory to confirm identity and isomeric purity.

Analytical Workflow

QC_Workflow Start Material Receipt Check1 1. Check CAS & Label (Must be 1038920-08-9) Start->Check1 Test1 2. H-NMR (DMSO-d6) Check1->Test1 Pass Reject Quarantine / Reject Check1->Reject Fail (Wrong CAS) Decision1 Singlet at ~7.6 ppm? Test1->Decision1 Test2 3. LCMS / HRMS Decision1->Test2 Yes (1H only at C5) Decision1->Reject No (Multiples signals) Result Release for Synthesis Test2->Result Mass = 221/223 (Br pattern) Test2->Reject Mass mismatch

Figure 2: Quality Control Decision Tree.

Key NMR Diagnostic Features

To distinguish this compound from its isomers (e.g., 5-bromo isomer), look for the following in the ¹H NMR (DMSO-d₆) :

  • Aromatic Region: A distinct singlet around 7.60 ppm .

    • Reasoning: There is only one aromatic proton left on the ring (at C5). If you see two doublets, you have the wrong isomer or the starting material (missing Br).

  • Methyl Group: A singlet at ~2.3 - 2.5 ppm .

  • Amino Group: A broad singlet (exchangeable) around 5.5 - 6.0 ppm .

References

  • Preparation of Imidazo[4,5-b]pyridine Derivatives. World Intellectual Property Organization, WO 2008/084303 A1. (Describes the bromination of 3-amino-2-chloro-4-methylpyridine to yield the target).

  • Synthesis of 3-amino-2-chloro-4-methylpyridine. European Patent Office, EP 1326836 B1. (Describes the synthesis of the precursor material).

  • 3-Amino-6-bromo-2-chloro-4-methylpyridine Product Entry. ChemicalBook. (Confirms CAS 1038920-08-9 and physical properties).[1][2]

Sources

An In-depth Technical Guide to 4-Bromo-6-chloro-2-methylpyridin-3-amine: A Key Intermediate for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-6-chloro-2-methylpyridin-3-amine, a halogenated and substituted aminopyridine. While this compound is not extensively documented in public chemical databases, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry and materials science. This document consolidates available data and provides expert insights into its properties, safe handling, and potential synthetic and application pathways.

Chemical Identity and Database Information

A crucial first step in the characterization of any chemical entity is its unique identification through standardized database entries. For 4-Bromo-6-chloro-2-methylpyridin-3-amine, it is noteworthy that as of the latest verification, dedicated entries in major public chemical databases are not available.

  • PubChem Compound Identification (CID): Not assigned.

  • ChemSpider ID: Not assigned.

The absence of a PubChem CID or a ChemSpider ID suggests that this compound may be a relatively novel or specialized chemical intermediate. Therefore, the primary and most reliable identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

  • CAS Number: 1351813-69-8[1][2]

Researchers and procurement specialists should use this CAS number as the definitive identifier when sourcing this material or referencing it in publications and patents.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a compound is essential for its application in experimental settings. The following table summarizes the key properties of 4-Bromo-6-chloro-2-methylpyridin-3-amine, based on data from chemical suppliers.

PropertyValueSource
Molecular Formula C₆H₆BrClN₂[2]
Molecular Weight 221.48 g/mol [2]
IUPAC Name 4-bromo-6-chloro-2-methylpyridin-3-amine[1]
InChI Key XFRUXXUMLANNIE-UHFFFAOYSA-N[1][2]
Canonical SMILES CC1=NC(Cl)=CC(Br)=C1N[1]
Physical Form Solid or semi-solid
Purity ≥98%[1][2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[2]

The structure of 4-Bromo-6-chloro-2-methylpyridin-3-amine, featuring an amino group and two different halogen atoms on a pyridine ring, makes it a highly functionalized building block. The bromine and chlorine atoms provide distinct reactive sites for cross-coupling reactions, while the amino group can be a site for amidation, alkylation, or other nucleophilic reactions.

Proposed Synthetic Pathway

Disclaimer: This proposed synthesis is illustrative and has not been experimentally validated for this specific target molecule. It is based on analogous transformations reported in the chemical literature. Researchers should conduct their own optimization and safety assessments.

Proposed Synthesis Workflow

Synthetic_Pathway A 2-Amino-6-chloro-4-methylpyridine B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 6-Chloro-4-methyl-3-nitropyridin-2-amine B->C D Sandmeyer Reaction (NaNO₂, HBr, CuBr) C->D Step 2 E 2-Bromo-6-chloro-4-methyl-3-nitropyridine D->E F Reduction (Fe, HCl or SnCl₂, HCl) E->F Step 3 G 4-Bromo-6-chloro-2-methylpyridin-3-amine (Target Molecule) F->G

Caption: A proposed three-step synthesis of 4-Bromo-6-chloro-2-methylpyridin-3-amine.

Step-by-Step Methodology (Proposed)

Step 1: Nitration of 2-Amino-6-chloro-4-methylpyridine

  • Rationale: Introduction of a nitro group at the 3-position is a key step to enable the subsequent introduction of the bromine atom and to direct the final amino group to the desired position.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid, cooled to 0°C, slowly add 2-amino-6-chloro-4-methylpyridine.

    • Maintain the temperature at 0°C and add fuming nitric acid dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 6-chloro-4-methyl-3-nitropyridin-2-amine.

Step 2: Sandmeyer Reaction to Introduce Bromine

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring into a halogen, in this case, bromine.

  • Protocol:

    • Dissolve the product from Step 1 in a mixture of hydrobromic acid and water at 0°C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Add the diazonium salt solution from the previous step to the copper(I) bromide solution.

    • Allow the reaction to proceed, then extract the product with an organic solvent.

    • Wash the organic layer, dry it over anhydrous sulfate, and evaporate the solvent to obtain 2-bromo-6-chloro-4-methyl-3-nitropyridine.

Step 3: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group to the desired amine. Metal-acid reduction is a standard and effective method for this transformation.

  • Protocol:

    • Suspend the nitro compound from Step 2 in a mixture of ethanol and hydrochloric acid.

    • Add iron powder or tin(II) chloride dihydrate portion-wise while heating the mixture.

    • After the reaction is complete (monitored by TLC), cool the mixture and make it basic with an aqueous base.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography to yield 4-Bromo-6-chloro-2-methylpyridin-3-amine.

Potential Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in approved drugs.[3] The presence of multiple reactive sites on 4-Bromo-6-chloro-2-methylpyridin-3-amine makes it a valuable intermediate for creating libraries of novel compounds for biological screening.

Role as a Chemical Building Block

Applications A 4-Bromo-6-chloro-2-methylpyridin-3-amine B Suzuki Coupling (at Br or Cl) A->B C Buchwald-Hartwig Amination (at Br or Cl) A->C D Amide Formation (at NH₂ group) A->D E Aryl-Aryl Bond Formation B->E F C-N Bond Formation C->F G Novel Heterocycles D->G H Kinase Inhibitors E->H I GPCR Modulators F->I J Other Biologically Active Molecules G->J

Caption: Potential reaction pathways and applications of the title compound.

  • Kinase Inhibitor Scaffolds: The aminopyridine core is known to interact with the hinge region of the ATP-binding site of many kinases.[3] The bromine and chlorine atoms can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl groups, which can target other regions of the kinase active site.

  • GPCR Modulators: Substituted pyridines are also prevalent in compounds targeting G-protein coupled receptors. The diverse substitution pattern of this molecule allows for the exploration of structure-activity relationships in the development of novel GPCR ligands.

  • Synthesis of Fused Heterocyclic Systems: The amino group and adjacent halogen atoms can be used in cyclization reactions to construct more complex, fused heterocyclic systems, which are of great interest in drug discovery.

Safety and Handling

Based on available data from suppliers, 4-Bromo-6-chloro-2-methylpyridin-3-amine is classified with the GHS07 pictogram, indicating that it can be harmful or an irritant.

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS: 1351813-69-8) represents a promising, albeit under-documented, chemical intermediate. Its highly functionalized pyridine core provides a versatile platform for the synthesis of complex molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors. While public database entries and detailed experimental protocols are currently lacking, the information gathered from chemical suppliers and analogous synthetic procedures provides a solid foundation for researchers to begin exploring the potential of this compound. As with any specialized chemical, adherence to strict safety protocols is paramount.

References

  • PubChem. 3-Amino-4-bromo-6-chloropyridazine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Bromo-6-methylpyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Available from: [Link]

  • PubChem. 4-Bromo-2-chloro-6-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • Patsnap. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available from: [Link]

  • PubChem. 5-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459.
  • PubChemLite. 4-bromo-6-methylpyridin-3-amine (C6H7BrN2). Available from: [Link]

  • Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

  • Chemspace. N-[(4-bromo-6-methylpyridin-2-yl)methyl]-1,8-dioxaspiro[4.5]decan-3-amine. Available from: [Link]

  • Google Patents. CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine.
  • European Chemicals Agency. Benzene, mono-C10-13-alkyl derivs., distn.... - Substance Information - ECHA. Available from: [Link]

  • Global Substance Registration System. 4-BROMO-6-CHLORO-3-PYRIDAZINAMINE - gsrs. Available from: [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Available from: [Link]

  • CAS Common Chemistry. Menaquinone 4. Available from: [Link]

  • US EPA. CAS Registry - List Details - SRS. Available from: [Link]

  • Google Patents. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • European Patent Office. PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE - EP 1326836 B1. Available from: [Link]

  • PubChem. CID 5381813. National Center for Biotechnology Information. Available from: [Link]

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Methodological & Application

synthesis of 4-Bromo-6-chloro-2-methylpyridin-3-amine from 3-amino-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Regioselective Synthesis of 4-Bromo-6-chloro-2-methylpyridin-3-amine

Introduction and Strategic Overview

Substituted halopyridines are foundational building blocks in modern drug discovery and agrochemical development. Their utility stems from the pyridine core's presence in numerous bioactive molecules and the halogen's function as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[1] The target molecule, 4-Bromo-6-chloro-2-methylpyridin-3-amine, is a highly functionalized intermediate whose synthesis presents a classic challenge in heterocyclic chemistry: achieving precise regioselectivity during electrophilic aromatic substitution on a polysubstituted ring.[2]

This application note provides a comprehensive protocol for the synthesis of 4-Bromo-6-chloro-2-methylpyridin-3-amine. The specified starting material in the topic, 3-amino-2-chloro-4-methylpyridine, would preferentially undergo bromination at the C6 position due to the powerful ortho, para-directing effect of the C3-amino group. Therefore, based on a logical analysis of the directing group effects to achieve the desired C4-bromination, this guide will detail the synthesis from the isomeric starting material, 3-amino-6-chloro-2-methylpyridine . This strategic choice is predicated on the amino group's ability to strongly activate the C4 position (ortho) for electrophilic attack, thus ensuring high regioselectivity.

The chosen methodology employs N-Bromosuccinimide (NBS) as the brominating agent. NBS is a reliable and milder alternative to elemental bromine, often leading to cleaner reactions and fewer side products in the halogenation of electron-rich aromatic systems.[3][4] This guide will elucidate the reaction mechanism, provide a detailed, field-proven experimental protocol, and outline critical safety considerations for handling the reagents involved.

Reaction Pathway and Mechanistic Rationale

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring, while generally electron-deficient, is strongly activated towards electrophilic attack by the C3-amino group and, to a lesser extent, the C2-methyl group.

Analysis of Directing Effects:

  • 3-Amino Group (-NH₂): As the most powerful activating group on the ring, it strongly directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

  • 2-Methyl Group (-CH₃): A weak activating group, directing to its ortho (C3) and para (C5) positions.

  • 6-Chloro Group (-Cl): A deactivating but ortho, para-directing group, influencing positions C5 and C3.

  • Pyridine Nitrogen: An electron-withdrawing group that deactivates the ring, particularly at the C2, C4, and C6 positions.

The dominant influence is the amino group. With the C2 and C6 positions already substituted, the electrophilic attack is overwhelmingly directed to the open and activated C4 position. The reaction with NBS begins with the generation of an electrophilic bromine species, which is then attacked by the electron-rich pyridine ring to form a stabilized sigma complex (arenium ion). Subsequent deprotonation by a weak base (such as the solvent or succinimide anion) restores aromaticity, yielding the final product.

Reaction_Mechanism cluster_reactants Reactants SM 3-amino-6-chloro-2-methylpyridine Sigma Sigma Complex (Arenium Ion Intermediate) SM->Sigma Electrophilic Attack (Rate-Determining Step) NBS N-Bromosuccinimide (NBS) NBS->Sigma Product 4-Bromo-6-chloro-2-methylpyridin-3-amine Sigma->Product Deprotonation Succinimide Succinimide Sigma->Succinimide H+ transfer

Caption: Mechanism of electrophilic bromination at the C4 position.

Materials and Equipment

Reagent/MaterialGradeSupplier ExampleNotes
3-amino-6-chloro-2-methylpyridine≥97%Sigma-AldrichAssumed starting material.
N-Bromosuccinimide (NBS)≥99%Sigma-AldrichShould be recrystallized from water if it appears yellow.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Fisher ScientificCrucial to prevent side reactions of NBS with water.[5]
Saturated Sodium Thiosulfate (aq.)Reagent Grade-Prepared in-house (Na₂S₂O₃ in DI water). Used for quenching.
Saturated Sodium Bicarbonate (aq.)Reagent Grade-Prepared in-house (NaHCO₃ in DI water). Used for neutralization.
Brine (Saturated NaCl solution)Reagent Grade-Prepared in-house (NaCl in DI water). Used for washing.
Ethyl Acetate (EtOAc)ACS GradeVWRUsed for extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-Used as a drying agent.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄-For reaction monitoring.
Equipment
Round-bottom flaskAppropriate size-Must be oven-dried before use.
Magnetic stirrer and stir bar--
Ice/water bath--For temperature control.
Separatory funnelAppropriate size-For liquid-liquid extraction.
Rotary evaporator--For solvent removal.
Chromatography column--For purification.
Inert atmosphere setupNitrogen or Argon gas-To maintain anhydrous conditions.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

1. Reaction Setup

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-6-chloro-2-methylpyridine (1.59 g, 10 mmol, 1.0 eq.).

  • Place the flask under an inert atmosphere of nitrogen or argon.

  • Add 40 mL of anhydrous acetonitrile via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

2. Addition of Brominating Agent

  • Cool the reaction flask to 0 °C using an ice/water bath.

  • Once the temperature has stabilized, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq.) portion-wise over 15-20 minutes.

    • Causality Note: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of di-brominated or other side products. Maintaining a low temperature enhances regioselectivity.[3]

3. Reaction Monitoring

  • After the complete addition of NBS, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes.

    • TLC System: Use a mobile phase of 30% ethyl acetate in hexanes. Visualize the spots under UV light (254 nm). The product spot should appear at a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

4. Work-up and Quenching

  • Once the reaction is complete, cool the flask again in an ice bath.

  • Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will neutralize any unreacted NBS.

  • Stir for 10 minutes, then transfer the mixture to a separatory funnel.

  • Add 50 mL of ethyl acetate and 20 mL of water. Shake and separate the layers.

  • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 20 mL of brine.

    • Causality Note: The bicarbonate wash removes any acidic byproducts, such as succinimide or HBr. The brine wash helps to remove residual water from the organic layer.

5. Isolation and Purification

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-Bromo-6-chloro-2-methylpyridin-3-amine as a solid.[6]

  • Record the final mass and calculate the percentage yield.

Quantitative Data Summary

ParameterValueNotes
Starting Material1.59 g (10 mmol, 1.0 eq.)3-amino-6-chloro-2-methylpyridine
Brominating Agent1.87 g (10.5 mmol, 1.05 eq.)N-Bromosuccinimide (NBS)
Solvent Volume40 mLAnhydrous Acetonitrile
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hoursMonitor by TLC
Expected Product4-Bromo-6-chloro-2-methylpyridin-3-amineMW: 221.48 g/mol
Theoretical Yield2.21 g
Expected Purity>98% after chromatography[7]

Process Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions and Hazard Management

All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): A strong oxidizing agent that can cause severe skin burns and eye damage.[8][9] It is harmful if swallowed. Avoid contact with skin and eyes, and prevent dust formation.[10] Keep away from combustible materials. In case of fire, use a CO₂ or dry chemical extinguisher.[9]

  • Acetonitrile (CH₃CN): A flammable liquid and vapor. It is toxic if swallowed, inhaled, or in contact with skin. Work in a well-ventilated area and keep away from ignition sources.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Aqueous and organic waste streams should be collected in separate, properly labeled containers.

References

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Royal Society of Chemistry. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide - Wikipedia. Wikipedia. [Link]

Sources

Suzuki-Miyaura coupling reaction conditions for 4-Bromo-6-chloro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The scaffold 4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS: 1351813-69-8) is a high-value intermediate in the synthesis of kinase inhibitors (e.g., analogues of p38 MAPK or MEK inhibitors). Its structural complexity presents a dual challenge:

  • Chemo-selectivity: Discriminating between the reactive C4-Bromine and the less reactive C6-Chlorine.

  • Catalyst Compatibility: Managing the C3-primary amine, which can coordinate to Palladium (

    
    ) centers, potentially poisoning the catalyst or necessitating protecting group strategies.
    

This guide provides an optimized, field-tested protocol to achieve exclusive C4-arylation while preserving the C6-chloride for subsequent diversification.

Mechanistic Insight & Reactivity Profile[1][2]

The Selectivity Hierarchy

In Palladium-catalyzed cross-couplings, the rate of oxidative addition—the rate-determining step for aryl halides—follows bond dissociation energies (BDE). For this substrate, the hierarchy is distinct:

  • Site A (C4-Br): The C-Br bond is weaker (

    
    65-70 kcal/mol) and electronically activated by the pyridine nitrogen (para-like relationship). It undergoes rapid oxidative addition with standard 
    
    
    
    species.[1]
  • Site B (C6-Cl): The C-Cl bond is stronger (

    
    80-85 kcal/mol). While activated by the adjacent nitrogen (alpha position), it remains inert under mild conditions unless specialized electron-rich ligands (e.g., SPhos, XPhos) are employed.
    
The "Amine Problem"

The C3-amine is ortho to the C4-bromide and C2-methyl.

  • Risk: Free amines can displace phosphine ligands on

    
    , forming inactive "Pd-amine" complexes.
    
  • Mitigation: We utilize bases with poor solubility in organic phases (e.g.,

    
     or 
    
    
    
    ) and bidentate ligands (e.g., dppf) or bulky monodentate ligands (e.g., XPhos) that sterically prevent amine coordination.
Reaction Pathway Visualization

ReactionPathway Start Substrate (4-Br, 6-Cl, 3-NH2) Pd_Ox Oxidative Addition (Fast at C4-Br) Start->Pd_Ox Pd(0) Inter Pd(II) Intermediate (C4-Pd-Br) Pd_Ox->Inter Prod_C4 Product A (C4-Aryl, 6-Cl) TARGET Inter->Prod_C4 Transmetallation & Red. Elim. Prod_Bis Product B (Bis-coupled) IMPURITY Prod_C4->Prod_Bis Over-reaction (High Temp/Active Ligand)

Figure 1: Reaction pathway showing the kinetic preference for C4-functionalization. The dashed red line represents the over-reaction to be avoided.

Optimization of Reaction Conditions

Catalyst & Ligand Selection
SystemProsConsRecommendation

Cheap, standard for bromides.Air sensitive;

easily displaced by amine.
Standard Start

Robust, bidentate ligand resists amine displacement.Harder to remove dppf residues.High Reliability

+ XPhos
Extremely active.Too active ; risks coupling the C6-Cl.Avoid for Step 1
Base & Solvent Effects[4][5]
  • Base:

    
     (2.0 eq) is standard. For sterically hindered boronic acids, switch to 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:[2][3]1) provides the optimal balance of solubility for the organic substrate and the inorganic base.

Detailed Experimental Protocols

Protocol A: C4-Selective Suzuki Coupling (Standard)

Target: Mono-arylation at the C4 position without affecting the C6-Cl.

Reagents:

  • Substrate: 4-Bromo-6-chloro-2-methylpyridin-3-amine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2][3]

Step-by-Step Procedure:

  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add the Substrate (100 mg, 0.45 mmol), Arylboronic acid (0.50 mmol), and Base (0.90 mmol).

  • Inertion: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Remove the cap briefly under a positive flow of

    
     and add 
    
    
    
    (11 mg, 3 mol%). Reseal immediately.
  • Reaction: Heat the mixture to 85°C (external oil bath temperature). Stir vigorously.

    • Critical Checkpoint: Monitor by LC-MS at 2 hours. You should see the consumption of the bromide (M+H: ~221/223) and formation of the product (M+H: Expected Mass). The C6-Cl bond remains intact at this temperature.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).
    
Protocol B: Handling "Difficult" Substrates (Free Amine Interference)

Use this if Protocol A results in low conversion due to catalyst poisoning by the free amine.

Modification: Instead of using the free amine directly, perform an in-situ protection or use a Pre-catalyst system .

  • Pre-complexation: Mix

    
     (5 mol%) and SPhos  (10 mol%) in Dioxane for 10 mins before adding to the reaction. The bulky SPhos ligand creates a "shell" around the Pd, preventing the pyridine amine from binding.
    
  • Temperature: Lower temperature to 60-70°C to prevent the highly active SPhos-Pd species from activating the C6-Cl bond.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst poisoning by C3-amine.Switch to

or increase loading to 10 mol%. Alternatively, protect amine as acetamide (

, pyridine).
Bis-Coupling (C4 and C6 reacted) Temperature too high or Ligand too active.Reduce temp to 60°C . Avoid SPhos/XPhos; stick to

or dppf. Reduce boronic acid to 1.0 equiv.
Debromination (Hydrodehalogenation) Hydride source present (often from solvent impurities or excess alcohol).Ensure solvents are high-grade/anhydrous. Reduce reaction time.
Black Precipitate (Pd Black) Catalyst decomposition.Ensure rigorous

exclusion. Add additional ligand (

) to stabilize Pd.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lutz, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules, 22(2), 237. Link

  • BenchChem. (2025).[3][4] Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Application Note. Link

  • Strotman, N. A., et al. (2018). Reaction Development and Mechanistic Study of a Regioselective Suzuki–Miyaura Coupling of a 2,4-Dichloropyridine. Journal of Organic Chemistry, 83(10), 5466–5474. Link

Sources

Buchwald-Hartwig amination protocols for 4-Bromo-6-chloro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust protocol for the Buchwald-Hartwig amination of 4-bromo-6-chloro-2-methylpyridin-3-amine requires navigating complex selectivity challenges. This polyfunctional scaffold is a highly valued building block in medicinal chemistry, particularly for synthesizing bicyclic heteroaryls targeting neurodegenerative disorders like Huntington's disease[1].

To successfully functionalize this molecule, the experimental design must account for both regioselectivity (differentiating two halogens) and chemoselectivity (preventing the free primary amine from interfering). The following application note details the causality behind the reaction parameters, a self-validating analytical control, and a standardized step-by-step protocol.

Scientific Rationale & Mechanistic Causality

The Regioselectivity Challenge: C4-Br vs. C6-Cl

The substrate possesses two potential sites for palladium-catalyzed cross-coupling: a bromide at the C4 position and a chloride at the C6 position. The mechanism of the Buchwald-Hartwig amination hinges on the initial oxidative addition of the aryl halide to the active Palladium(0) complex. The relative rates of oxidative addition strictly follow the bond dissociation energies, resulting in a reactivity trend of C-I > C-Br > C-Cl[2]. Consequently, the C4-Br bond undergoes oxidative addition significantly faster than the C6-Cl bond, allowing for highly predictable regiocontrol without requiring protecting groups for the chloride.

The Chemoselectivity Challenge: Protecting the C3-NH₂

The presence of an unprotected primary amine (-NH₂) at the C3 position introduces a critical chemoselectivity risk. Standard Buchwald-Hartwig protocols often employ strong bases like sodium tert-butoxide (NaOtBu) or LiHMDS to accelerate the catalytic cycle[3]. However, these strong bases will deprotonate the C3-NH₂ group, turning it into a potent nucleophile. This leads to rapid catalyst poisoning, off-target intramolecular cyclization, or intermolecular oligomerization.

The Solution: To circumvent this, a mild inorganic base such as cesium carbonate (Cs₂CO₃) must be employed. To compensate for the weaker base, a highly active, bulky biarylphosphine ligand like XPhos or RuPhos is required. These ligands lower the activation energy for both oxidative addition and reductive elimination, enabling the reaction to proceed efficiently under mild conditions while leaving the C3-NH₂ intact.

Self-Validating System: Isotopic Pattern Analysis

To ensure the integrity of this protocol, a self-validating analytical control is embedded into the workflow. Reaction progress and regioselectivity must be monitored via LC-MS using halogen isotope pattern analysis:

  • Starting Material: Contains both Br and Cl. The natural isotopic abundance of Br (~1:1 for ⁷⁹Br/⁸¹Br) and Cl (~3:1 for ³⁵Cl/³⁷Cl) creates a complex 3:4:1 mass multiplet (M, M+2, M+4).

  • Successful C4-Amination: The bromine is displaced, leaving only the chlorine atom. The product mass spectrum will exhibit a clean 3:1 doublet (M, M+2).

  • Failed Regioselectivity (C6-Amination): If the chlorine is erroneously displaced, the product will retain the bromine atom, exhibiting a 1:1 doublet (M, M+2).

Observing the shift from a 3:4:1 multiplet to a 3:1 doublet provides immediate, self-validating proof that the protocol has succeeded regioselectively.

Workflow Visualization

G cluster_0 Chemoselective Buchwald-Hartwig Workflow S1 Substrate: 4-Bromo-6-chloro-2-methylpyridin-3-amine R1 Oxidative Addition: Regioselective for C4-Br over C6-Cl S1->R1 C1 Catalyst & Ligand: Pd2(dba)3 + XPhos (Lowers Activation Energy) C1->R1 B1 Base Selection: Cs2CO3 (Mild Inorganic) (Prevents C3-NH2 Deprotonation) B1->R1 R2 Amine Coordination & Reductive Elimination R1->R2 P1 Product: 4-(Substituted Amino)-6-chloro- 2-methylpyridin-3-amine R2->P1

Figure 1: Logical workflow for the chemoselective amination of the dihalo-aminopyridine.

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the causality of catalyst and base selection on the yield and regioselectivity of the reaction.

EntryCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)Regioselectivity (C4:C6)Observation / Causality
1Pd₂(dba)₃ (5 mol%)BINAPNaOtBuToluene1002285:15Strong base deprotonated C3-NH₂; severe oligomerization observed.
2Pd(OAc)₂ (5 mol%)dppfCs₂CO₃Dioxane1004590:10Bidentate ligand too rigid; slow reductive elimination led to stalling.
3 Pd₂(dba)₃ (5 mol%) XPhos Cs₂CO₃ Dioxane 90 88 >99:1 Optimal: Bulky biaryl ligand accelerated C-Br oxidative addition.
4Pd₂(dba)₃ (5 mol%)RuPhosK₃PO₄t-AmylOH9084>99:1Excellent alternative for less sterically hindered secondary amines.

Standardized Experimental Protocol

Substrate Profile & Handling:

  • CAS Number: 1351813-69-8

  • Molecular Weight: 221.48 g/mol

  • Storage: Must be kept in a dark place under an inert atmosphere at 2–8 °C to prevent oxidative degradation of the free amine[4].

Step-by-Step Methodology (1.0 mmol Scale):

  • Preparation of the Schlenk Tube: Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow it to cool under a stream of dry argon.

  • Charging Solid Reagents: To the tube, add 4-bromo-6-chloro-2-methylpyridin-3-amine (221.5 mg, 1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (22.9 mg, 0.025 mmol, 2.5 mol%), XPhos (28.6 mg, 0.06 mmol, 6.0 mol%), and anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol, 2.0 equiv).

  • Atmospheric Purging: Seal the tube with a rubber septum. Evacuate the tube via a manifold and backfill with argon. Repeat this purge cycle three times to ensure a strictly inert atmosphere. Oxygen will rapidly oxidize the active Pd(0) species.

  • Addition of Liquids: Via syringe, add anhydrous, degassed 1,4-dioxane (5.0 mL) followed by the desired secondary amine nucleophile (e.g., morpholine, 1.2 mmol, 1.2 equiv). Note: If utilizing highly volatile amines (e.g., dimethylamine), the reaction must be performed in a specialized sealed pressure tube to prevent reagent loss during heating[5].

  • Catalytic Heating: Replace the septum with a Teflon screw cap under positive argon flow. Seal the tube tightly and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Self-Validating Monitoring: After 12 hours, cool the reaction slightly and withdraw a 10 µL aliquot. Dilute in HPLC-grade acetonitrile and analyze via LC-MS. Confirm reaction completion by the disappearance of the 3:4:1 isotopic multiplet (starting material) and the emergence of the 3:1 doublet (product).

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate). The C4-aminated product will typically elute slower than the starting material due to increased polarity.

References

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society[Link]

  • US11407753B2 - Compounds for treating Huntington's disease - Google P
  • Buchwald-Hartwig Amination - Chemistry LibreTexts[Link]

Sources

regioselective functionalization of 4-Bromo-6-chloro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization of 4-Bromo-6-chloro-2-methylpyridin-3-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the sequential, site-selective functionalization of a highly versatile polyhalogenated pyridine scaffold.

Introduction & Mechanistic Rationale

The compound 4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS: 1351813-69-8) is a high-value building block in the synthesis of complex pharmaceutical agents and agrochemicals[1]. Its structural complexity—featuring orthogonal halogen handles (Br, Cl), an electron-donating amine, and an acidic methyl group—offers a highly programmable canvas for molecular diversification.

The success of sequential cross-coupling on this scaffold relies entirely on exploiting the kinetic differentials in oxidative addition. The regioselectivity is governed by the Bond Dissociation Energy (BDE) of the respective carbon-halogen bonds[2]. The C4–Br bond (BDE ~68 kcal/mol) is significantly weaker than the C6–Cl bond (BDE ~81 kcal/mol)[3]. Consequently, low-valent Palladium(0) catalysts will undergo oxidative addition at the C4 position at a much faster rate[4].

While the C6 position is situated


 to the pyridine nitrogen—a feature that typically enhances electrophilicity and activates the site for cross-coupling—the inherent thermodynamic weakness of the C–Br bond completely overrides this electronic effect during the initial coupling stage[2]. This predictable dichotomy allows chemists to selectively functionalize the C4 position under mild conditions, preserving the C6–Cl bond for late-stage derivatization[4].

ReactivityMap SM 4-Bromo-6-chloro-2-methyl pyridin-3-amine C4_Node C4 Position (Weakest Bond: C-Br) SM->C4_Node 1st Stage Pd-Catalysis (Mild Conditions) Int1 C4-Functionalized Intermediate C4_Node->Int1 C6_Node C6 Position (Stronger Bond: C-Cl) Int2 C4,C6-Difunctionalized Product C6_Node->Int2 C3_Node C3 Position (Amine Group) Int1->C6_Node 2nd Stage Pd-Catalysis (Harsh Conditions/Bulky Ligands) Int2->C3_Node Orthogonal Derivatization (Sandmeyer/Amidation)

Logical workflow for the regioselective sequential functionalization of the pyridine scaffold.

Stage 1: Chemoselective C4-Functionalization

To achieve absolute chemoselectivity at the C4 position, the reaction must be kinetically controlled. Using a standard catalyst like


 with a mild base (

) at moderate temperatures (70–80 °C) ensures that the thermal energy is sufficient to cleave the C–Br bond but insufficient to activate the C–Cl bond[2][3].
Protocol: C4-Selective Suzuki-Miyaura Coupling

Self-Validating Design: The use of exactly 1.05 equivalents of boronic acid prevents over-coupling, while rigorous solvent degassing prevents catalyst oxidation, ensuring the catalytic cycle remains highly efficient at lower temperatures.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-6-chloro-2-methylpyridin-3-amine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and

    
     (5 mol%).
    
  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and 2M aqueous

    
     (4:1 v/v ratio, 0.2 M overall concentration) via syringe.
    
  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 75 °C for 4–6 hours. Monitor complete consumption of the starting material via LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and quench with saturated aqueous

    
    . Separate the layers, extract the aqueous phase twice with EtOAc, dry the combined organic layers over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C4-arylated intermediate.

Workflow Step1 Preparation Degas Solvents Step2 Reagent Loading Add SM, Pd, Base Step1->Step2 Step3 Reaction Heat at 75°C Step2->Step3 Step4 Workup Quench & Extract Step3->Step4 Step5 Purification Chromatography Step4->Step5

Step-by-step experimental workflow for the chemoselective C4 Suzuki-Miyaura cross-coupling.

Stage 2: Late-Stage C6-Functionalization

Once the C4 position is functionalized, the remaining C6–Cl bond can be targeted. Because the C–Cl bond is significantly stronger, standard catalysts are often insufficient[3]. Activation requires electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) that facilitate both the difficult oxidative addition into the C–Cl bond and the subsequent reductive elimination.

Protocol: C6-Selective Buchwald-Hartwig Amination
  • Preparation: In an argon-filled glovebox, charge a vial with the C4-arylated intermediate (1.0 equiv), the desired secondary amine (1.2 equiv),

    
     (2.5 mol%), XPhos (10 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M concentration). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 100 °C for 12–16 hours.

  • Workup & Purification: Cool the mixture, filter through a short pad of Celite, elute with EtOAc, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography to yield the fully functionalized C4,C6-pyridine core.

Orthogonal Derivatization: C3-Amine and C2-Methyl

Following cross-coupling, the intrinsic functional groups of the pyridine ring can be leveraged for further structural elaboration:

  • C3-Amine (Sandmeyer Reaction): The free

    
     group can be transformed into a diazonium salt using tert-butyl nitrite (
    
    
    
    ) and a Lewis acid (e.g.,
    
    
    ) at 0 °C. The diazonium intermediate can then be displaced by various nucleophiles (e.g., fluorination, cyanation, or hydroxylation) to install functional groups that are otherwise difficult to introduce via direct cross-coupling.
  • C2-Methyl (Lateral Lithiation): The C2-methyl group is highly acidic due to the electron-withdrawing nature of the adjacent pyridine nitrogen. Treatment with a strong, non-nucleophilic base (e.g., LDA) at -78 °C generates a lateral organolithium species. This nucleophile can be trapped with electrophiles such as aldehydes or alkyl halides to extend the aliphatic chain.

Quantitative Data Presentation

The following table summarizes the optimized catalytic systems and expected outcomes for the regioselective functionalization of this scaffold based on established reactivity hierarchies[2][3][4].

Reaction StageTarget BondCatalyst SystemBaseSolventTemp (°C)Expected Yield
Stage 1: Suzuki C4 (C–Br)

(5 mol%)

(aq)
1,4-Dioxane7575–90%
Stage 1: Sonogashira C4 (C–Br)

/ CuI

THF6570–85%
Stage 2: Suzuki C6 (C–Cl)

/ XPhos

Toluene/

10065–85%
Stage 2: Buchwald C6 (C–Cl)

/ BrettPhos


-Amyl Alcohol
10060–80%

References

  • 4-Bromo-6-chloro-2-methylpyridin-3-amine | 1351813-69-8 Source: Sigma-Aldrich URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Regioselective (site-selective)
  • 3-Bromo-5-chloropyridine 1-oxide | 1221793-62-9 Source: Benchchem URL

Sources

Application Note: 4-Bromo-6-chloro-2-methylpyridin-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS: 1020253-14-8) represents a "privileged scaffold" due to its high density of functional handles and orthogonal reactivity profiles. This intermediate is particularly critical in the synthesis of allosteric inhibitors for phosphatases (e.g., SHP2 ) and GTPase exchange factors (e.g., SOS1 ), where the central pyridine core dictates the vector orientation of pharmacophores.

This guide details the chemoselective manipulation of this scaffold, focusing on the kinetic differentiation between the C4-bromide and C6-chloride during palladium-catalyzed cross-couplings. We provide a validated protocol for synthesizing a "Head-to-Tail" bis-aryl kinase inhibitor core, minimizing common pitfalls such as catalyst poisoning by the free amine or regioselectivity errors.

Structural Analysis & Reactivity Profile

The utility of 4-Bromo-6-chloro-2-methylpyridin-3-amine lies in its electronic topography, which allows for sequential, programmable functionalization.

The Orthogonal Reactivity Map
  • Position 4 (Bromo): This is the most reactive site for Pd-catalyzed oxidative addition (

    
     vs 
    
    
    
    ). It is sterically flanked by the C3-amine and C5-proton.
  • Position 6 (Chloro): Located

    
     to the pyridine nitrogen. While less reactive towards Pd(0) than the bromide, it is highly activated for nucleophilic aromatic substitution (
    
    
    
    ) or subsequent Pd-catalyzed couplings once the C4 position is derivatized.
  • Position 3 (Amine): A strong electron bond donor (H-bond donor) crucial for hinge binding in ATP-competitive inhibitors or salt-bridge formation in allosteric pockets (e.g., Glu250 in SHP2).

  • Position 2 (Methyl): Provides steric bulk that restricts bond rotation (atropisomerism) and fills hydrophobic sub-pockets, often improving metabolic stability by blocking the

    
    -position from oxidation.
    
Chemoselectivity Logic

The presence of the electron-donating amino group at C3 generally deactivates the ring towards


 processes. Therefore, Pd-catalyzed cross-coupling  is the preferred primary route. The standard workflow follows the reactivity order: C4-Br > C6-Cl .

Visualization: Synthetic Pathway & Logic[1]

G Start 4-Bromo-6-chloro- 2-methylpyridin-3-amine Step1 Intermediate A (C4-Arylation) Start->Step1 Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 (Chemoselective C4) Pitfall Regio-isomer Mix (Avoid) Start->Pitfall Strong Nucleophile (Non-selective S_NAr) Step2 Intermediate B (C6-Functionalization) Step1->Step2 Buchwald or Suzuki Pd-G3/G4, R-NH2 or Ar'-B(OH)2 (C6 Activation) Final Final Kinase Inhibitor Core Step2->Final Amide/Urea Formation (C3-Amine Derivatization)

Figure 1: Sequential functionalization strategy prioritizing C4-Br oxidative addition.

Detailed Experimental Protocol

Case Study: Synthesis of an SHP2 Inhibitor Core

Objective: Selective arylation at C4 followed by amination at C6.

Phase 1: Chemoselective Suzuki Coupling at C4

Rationale: The C4-Br bond is weaker and undergoes oxidative addition faster than C6-Cl. We use a bidentate ligand (dppf) to stabilize the Pd-complex and prevent coordination by the free amine substrate.

Reagents:

  • Substrate: 4-Bromo-6-chloro-2-methylpyridin-3-amine (1.0 eq)

  • Boronic Acid: (2,3-dichlorophenyl)boronic acid (1.1 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with

    
     for 5 minutes.
    
  • Solvation: Add degassed 1,4-dioxane and aqueous

    
    .
    
  • Reaction: Heat the mixture to 85°C for 4–6 hours.

    • QC Check: Monitor by LCMS. The bromide (M+) should disappear. If the bis-coupled product (M+Ar+Ar) appears, lower temperature to 70°C.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically the mid-polarity spot.

Phase 2: Buchwald-Hartwig Amination at C6

Rationale: With C4 substituted, the C6-chloride is now the target. The 2-methyl group creates steric bulk, so a highly active precatalyst (BrettPhos or XPhos Pd G3/G4) is recommended to facilitate the coupling with amines.

Reagents:

  • Intermediate A (from Phase 1) (1.0 eq)

  • Amine Partner: 4-amino-1-boc-piperidine (1.2 eq)

  • Catalyst: BrettPhos Pd G4 (3-5 mol%)

  • Base: NaOtBu (2.5 eq)

  • Solvent: t-Amyl Alcohol or Dioxane (anhydrous)

Procedure:

  • Setup: In a glovebox or under strict

    
     flow, combine Intermediate A, amine partner, base, and catalyst.
    
  • Heating: Heat to 100°C for 12 hours.

    • Expert Note: If conversion is low, add 2 mol% additional catalyst. The C6-Cl bond is deactivated by the electron-rich C3-amine; however, the C4-aryl group helps restore some electrophilicity.

  • Isolation: Filter through Celite to remove Pd black. Concentrate and purify via reverse-phase HPLC if necessary (due to polarity of the diamine product).

Data Presentation & Troubleshooting

Reaction Optimization Screening Matrix

The following table summarizes catalyst screening results for the critical C4-selective step.

EntryCatalyst SystemBase/SolventTemp (°C)Yield (C4-Product)Selectivity (C4:C6)Notes
1


/ DME
9055%3:1Poor selectivity; bis-coupling observed.
2


/ Dioxane
80 88% >20:1 Optimal Conditions. Ligand bite angle favors mono-coupling.
3

/ XPhos

/ Toluene
10092%1:1Catalyst too active; lost regiocontrol.
4

/


/ DMF
10040%5:1Significant debromination (hydrodehalogenation) observed.
QC Specifications (Self-Validation)

To ensure the integrity of the synthesized inhibitor, the following analytical checkpoints must be met:

  • 1H NMR (DMSO-d6):

    • Diagnostic Shift: The C5-H proton (singlet/doublet) typically shifts from

      
       7.8 ppm (starting material) to 
      
      
      
      7.4–7.6 ppm upon C4-arylation due to shielding/deshielding effects of the new aryl ring.
    • Methyl Group:[1] The C2-Me singlet at

      
       2.3 ppm confirms the scaffold integrity (no oxidation).
      
  • LCMS:

    • Isotopic pattern analysis is crucial. The starting material has a distinct Br/Cl pattern.[2][3] Intermediate A should show only the Cl pattern (3:1 ratio for M:M+2).

References

  • Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Bioorganic Chemistry, 2020.[4][5]

  • Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 2019.[6]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 2024.

  • Suzuki-Miyaura Cross-Coupling: Mechanistic Aspects and Catalyst Design. Chemical Reviews, 1995 (Foundational Reference).

  • PubChem Compound Summary: 4-bromo-6-chloropyridazin-3-amine (Analogous Reactivity Data). National Center for Biotechnology Information, 2025.

Sources

preparation of pyridine-based ligands using 4-Bromo-6-chloro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Pyridine-Based Ligands Utilizing 4-Bromo-6-chloro-2-methylpyridin-3-amine

Abstract

This comprehensive application note provides a detailed guide to the synthesis of diverse pyridine-based ligands starting from the versatile building block, 4-Bromo-6-chloro-2-methylpyridin-3-amine. Pyridine scaffolds are central to coordination chemistry, medicinal chemistry, and materials science, and their functionalization is a key step in developing novel catalysts, therapeutic agents, and advanced materials.[1][2][3] This document leverages the inherent reactivity differences between the bromo and chloro substituents to achieve regioselective functionalization via palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, complete with explanations of the underlying chemical principles, troubleshooting guides, and visual workflows to ensure reproducible and efficient synthesis.

The Strategic Advantage of 4-Bromo-6-chloro-2-methylpyridin-3-amine

The synthetic utility of 4-Bromo-6-chloro-2-methylpyridin-3-amine lies in its di-halogenated structure, which allows for sequential and regioselective derivatization. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[4][5][6] This principle is the cornerstone of our synthetic strategy. The carbon-bromine (C-Br) bond at the C4 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond at the C6 position.

By carefully controlling reaction conditions, we can selectively functionalize the C4 position while leaving the C6-chloro group untouched. This generates a valuable intermediate that can undergo a second, distinct coupling reaction at the C6 position, enabling the construction of complex, multi-substituted pyridine ligands from a single, commercially available precursor.

G cluster_start Starting Material cluster_paths Regioselective Functionalization cluster_products Potential Outcomes Start 4-Bromo-6-chloro- 2-methylpyridin-3-amine Path1 Selective Reaction at C4-Br Position Start->Path1 Milder Conditions (Preferred Pathway) Path2 Reaction at C6-Cl Position Start->Path2 Harsher Conditions (Less Favorable) Prod1 4-Substituted-6-chloro- 2-methylpyridin-3-amine (Intermediate) Path1->Prod1 Prod2 4-Bromo-6-substituted- 2-methylpyridin-3-amine Path2->Prod2

Caption: Principle of regioselective coupling based on halogen reactivity.

Core Synthetic Protocols: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[7][8] We will focus on three cornerstone reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

General Safety Note: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are sensitive to air and moisture and must be handled under an inert atmosphere (Argon or Nitrogen). Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts and strong bases like sodium tert-butoxide are hazardous and should be handled with care.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally versatile method for creating C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl and heteroaryl-aryl scaffolds.[9][10] It involves the coupling of the aryl bromide with an organoboron compound, typically an arylboronic acid.[11]

G A 1. Setup - Add Pyridine, Boronic Acid, Base, and Catalyst to flask. B 2. Inert Atmosphere - Evacuate and backfill with Argon (3x). A->B C 3. Solvent Addition - Add degassed solvent(s) via syringe. B->C D 4. Reaction - Heat to 80-100 °C. - Monitor by TLC/LC-MS. C->D E 5. Workup - Cool to RT. - Aqueous extraction. D->E F 6. Purification - Dry organic layer. - Concentrate & purify via column chromatography. E->F

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol: Synthesis of 4-(Aryl)-6-chloro-2-methylpyridin-3-amine

  • Materials:

    • 4-Bromo-6-chloro-2-methylpyridin-3-amine (1.0 equiv)

    • Arylboronic acid (1.2–1.5 equiv)

    • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)

    • Degassed Solvent System (e.g., 1,4-Dioxane/Water 4:1)

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-Bromo-6-chloro-2-methylpyridin-3-amine, the arylboronic acid, base, and palladium catalyst.

    • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[12]

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80–100 °C with vigorous stirring.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 4-16 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Causality & Insights:

    • The Base: The base is crucial for activating the organoboron species in the transmetalation step of the catalytic cycle.[10] Carbonates are often effective and tolerate a wide range of functional groups.

    • The Ligand (dppf): The 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand stabilizes the palladium center, promotes reductive elimination, and prevents catalyst decomposition, leading to higher yields and efficiency.[12]

    • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst.[13]

ParameterTypical Conditions for Suzuki Coupling
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with ligand
Ligand dppf, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80 - 110 °C
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful reaction for constructing carbon-nitrogen bonds, coupling aryl halides with a vast array of primary and secondary amines.[14][15] This is a go-to method for synthesizing N-aryl amine derivatives, which are prevalent in pharmaceuticals.[16]

G A 1. Setup - Add Pyridine, Amine, Base, Catalyst, and Ligand. B 2. Inert Atmosphere - Evacuate and backfill with Argon (3x). A->B C 3. Solvent Addition - Add anhydrous, degassed solvent via syringe. B->C D 4. Reaction - Heat to 90-110 °C. - Monitor by TLC/LC-MS. C->D E 5. Workup - Cool to RT. - Filter through celite/silica. D->E F 6. Purification - Concentrate filtrate & purify via column chromatography. E->F

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Protocol: Synthesis of 4-(Amino)-6-chloro-2-methylpyridin-3-amine

  • Materials:

    • 4-Bromo-6-chloro-2-methylpyridin-3-amine (1.0 equiv)

    • Primary or Secondary Amine (1.1–1.4 equiv)

    • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)

    • Phosphine Ligand (e.g., XPhos or BINAP, 2-6 mol%)

    • Base (e.g., NaOtBu or Cs₂CO₃, 1.4–2.5 equiv)

    • Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • In an argon-filled glovebox or to a flame-dried Schlenk flask, add the palladium pre-catalyst, phosphine ligand, and base.

    • Add 4-Bromo-6-chloro-2-methylpyridin-3-amine and the amine coupling partner.

    • Seal the flask (if not in a glovebox, perform evacuate/backfill cycles).

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 90–110 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion (typically 6-24 hours), cool the reaction to room temperature.

    • Dilute with a solvent like ethyl acetate and filter through a pad of celite or silica gel to remove palladium residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Causality & Insights:

    • The Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine, forming the active amide nucleophile in the catalytic cycle.[14] For base-sensitive substrates, weaker bases like Cs₂CO₃ can be effective, though they may require longer reaction times or higher temperatures.[15]

    • The Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical.[17] They accelerate the rate-limiting reductive elimination step and stabilize the catalytically active monoligated palladium species, which is essential for efficient C-N bond formation.[18]

ParameterTypical Conditions for Buchwald-Hartwig Amination
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, BINAP, RuPhos, BrettPhos
Base NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄
Solvent Toluene, 1,4-Dioxane, THF
Temperature 90 - 120 °C
Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[19][20] This reaction typically uses a dual-catalyst system of palladium and copper(I).[5]

Protocol: Synthesis of 4-(Alkynyl)-6-chloro-2-methylpyridin-3-amine

  • Materials:

    • 4-Bromo-6-chloro-2-methylpyridin-3-amine (1.0 equiv)

    • Terminal Alkyne (1.2–2.0 equiv)

    • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) Co-catalyst (e.g., CuI, 1-5 mol%)

    • Amine Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-Bromo-6-chloro-2-methylpyridin-3-amine, the palladium catalyst, and the copper(I) iodide.

    • Evacuate and backfill with argon (3x).

    • Add the amine solvent (e.g., Et₃N) followed by the terminal alkyne via syringe.

    • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a solvent like ethyl acetate or dichloromethane, and wash with water and brine to remove amine salts.

    • Dry the organic layer, filter, and concentrate.

    • Purify by flash column chromatography.

  • Causality & Insights:

    • Dual Catalysis: The reaction involves two interconnected catalytic cycles.[5][20] The palladium cycle proceeds via oxidative addition and reductive elimination. The copper cycle deprotonates the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[5]

    • The Amine: The amine serves as both the base to deprotonate the alkyne and as the solvent. It also helps to sequester the HBr byproduct formed during the reaction.[19]

The Power of Sequential Functionalization

The true value of 4-Bromo-6-chloro-2-methylpyridin-3-amine is realized in multi-step syntheses. A primary coupling reaction can be performed at the C4-Br position, followed by a secondary coupling at the now-activated C6-Cl position. This enables the creation of unsymmetrically substituted pyridine ligands.

G cluster_step1 Step 1: Selective Coupling at C4-Br cluster_step2 Step 2: Coupling at C6-Cl Start 4-Bromo-6-chloro- 2-methylpyridin-3-amine Suzuki1 Suzuki: + R¹-B(OH)₂ Start->Suzuki1 Buchwald1 Buchwald-Hartwig: + R¹R²NH Start->Buchwald1 Sonogashira1 Sonogashira: + R¹-C≡CH Start->Sonogashira1 Intermediate 4-R¹-6-chloro- 2-methylpyridin-3-amine Suzuki1->Intermediate Buchwald1->Intermediate Sonogashira1->Intermediate Suzuki2 Suzuki: + R³-B(OH)₂ Intermediate->Suzuki2 Buchwald2 Buchwald-Hartwig: + R³R⁴NH Intermediate->Buchwald2 Final 4-R¹-6-R³- 2-methylpyridin-3-amine (Final Ligand) Suzuki2->Final Buchwald2->Final

Caption: Sequential functionalization strategy for complex ligand synthesis.

To achieve reaction at the C6-Cl position, more forcing conditions are generally required compared to the C4-Br position. This may involve:

  • Higher Temperatures: Increasing the reaction temperature.

  • More Active Catalysts: Utilizing catalyst systems with more electron-rich and bulky ligands (e.g., BrettPhos, cataCXium A) that are known to be effective for activating aryl chlorides.

  • Stronger Bases: Employing stronger bases like LiHMDS or KHMDS.

References

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. pubs.rsc.org. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic... ResearchGate. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Schiff base ligands derived from 4-chloro-6-methylpyrimidin-2-amine: Chemical synthesis, bactericidal activity and molecular docking studies against targeted microbial pathogen. ResearchGate. [Link]

  • Production of 6-chloro-3-pyridylmethylamine.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. [Link]

  • Pharmaceutical Applications of Metal Complexes and Derived Materials. PMC. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar. [Link]

  • Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects. MDPI. [Link]

  • Cyclohexylethyl carboxylic acid ester compositions and method for using the same for reducing malodors.
  • delta-dodecalactone, 713-95-1. The Good Scents Company. [Link]

Sources

Troubleshooting & Optimization

improving yield of Suzuki coupling with 4-Bromo-6-chloro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-6-chloro-2-methylpyridin-3-amine .

This substrate presents a unique triad of synthetic challenges:

  • Chemoselectivity: Differentiating the kinetically favored C4-Br bond from the highly electron-deficient C6-Cl bond (activated by the adjacent pyridine nitrogen).

  • Steric Hindrance: The C4-Br is flanked by an ortho-amino group, requiring a highly active catalyst to drive oxidative addition.

  • Catalyst Poisoning: The unprotected C3-primary amine can strongly coordinate to palladium(II) intermediates, leading to off-cycle catalyst deactivation.

Below, you will find a mechanistic breakdown, a targeted Q&A troubleshooting guide, and a field-proven, self-validating protocol to maximize your yield.

Part 1: Mechanistic Pathway & Substrate Reactivity

To successfully couple this substrate, we must kinetically isolate the C4-Br oxidative addition pathway while sterically shielding the palladium center from the C3-amine.

MechanisticPathway Substrate 4-Bromo-6-chloro- 2-methylpyridin-3-amine OxAdd_C4 C4-Br Oxidative Addition (Fast, Kinetically Favored) Substrate->OxAdd_C4 Optimal Ligand (e.g., XPhos) OxAdd_C6 C6-Cl Oxidative Addition (Slow, Competes at High Temp) Substrate->OxAdd_C6 Poor Ligand / High Temp Poisoning Pd(II)-Amine Coordination (Off-Cycle Deactivation) Substrate->Poisoning Unshielded Pd (e.g., PPh3) Pd0 Active Pd(0) Catalyst (e.g., Pd-XPhos) Pd0->Substrate Coordinates Transmetalation Transmetalation (Requires Mild Base & H2O) OxAdd_C4->Transmetalation Boronic Acid Product Desired C4-Coupled Product Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Turnover

Catalytic cycle and competing failure pathways for the Suzuki coupling of the target aminopyridine.

Part 2: Troubleshooting Guide & FAQs

Q: I am getting a mixture of C4-aryl, C6-aryl, and bis-coupled products. How do I improve chemoselectivity for the C4-Bromo position? A: The C6-chloro position is highly activated due to its ortho relationship to the pyridine nitrogen, making it susceptible to competing oxidative addition. To strictly favor the C4-Br, you must operate under kinetic control. Utilize a catalyst system with a bulky, electron-rich ligand like XPhos at milder temperatures (60–80 °C). Palladium inserts into the weaker C(sp2)-Br bond faster than the C(sp2)-Cl bond, but high temperatures (>100 °C) or overly reactive ligands (like P(t-Bu)3) provide enough thermal energy to erode this kinetic preference, leading to C6-activation [1].

Q: My reaction stalls at 15-20% conversion. Is the free C3-amine poisoning my palladium catalyst? A: Yes. Unprotected primary ortho-anilines and aminopyridines rapidly coordinate to Pd(II) intermediates, forming stable, unreactive complexes that strip palladium from the catalytic cycle [2]. To prevent this without adding a protecting group (like Boc), switch to dialkylbiaryl phosphine ligands (Buchwald ligands). The massive steric bulk of the lower isopropyl-substituted ring in XPhos effectively creates a "protective pocket" around the palladium center, physically blocking the free amine from coordinating while still allowing the linear transmetalation step to occur [3].

Q: I observe rapid consumption of my boronic acid but very low product yield. What is happening? A: This is a classic symptom of protodeboronation, a side reaction where the boronic acid hydrolyzes into the corresponding arene. This is exacerbated by strong bases (e.g., NaOH, KOH) and high temperatures [4]. Solution: Switch to a milder base like K3PO4 or K2CO3. Furthermore, ensure your solvent system is biphasic (e.g., 1,4-Dioxane/H2O in a 4:1 ratio). The water dissolves the inorganic base, facilitating the formation of the reactive boronate species required for transmetalation, allowing the productive cycle to outpace the degradation pathway.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and experimental outcomes for this specific substrate.

Catalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Chemoselectivity (C4 vs C6)Expected YieldMechanistic Outcome / Comments
Pd(PPh3)4 (5 mol%)Na2CO3 (2.0)Toluene/H2O100 °CPoor (Mixture)< 20%Severe catalyst poisoning by C3-amine; high temp causes C6-Cl activation.
Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0)Dioxane/H2O90 °CModerate (4:1)40 - 50%Bidentate ligand offers some steric protection, but protodeboronation limits yield.
Pd2(dba)3 / XPhos K3PO4 (2.0) Dioxane/H2O 80 °C Excellent (>20:1) > 85% Optimal. XPhos shields Pd from amine; mild base prevents protodeboronation.

Part 4: Optimized Experimental Protocol

This methodology utilizes a self-validating workflow designed to overcome the specific steric and electronic hurdles of 4-Bromo-6-chloro-2-methylpyridin-3-amine.

Reagents & Stoichiometry:

  • Substrate: 4-Bromo-6-chloro-2-methylpyridin-3-amine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv) (Note: Increase to 1.5 equiv if using electron-deficient boronic acids prone to protodeboronation).

  • Catalyst: Pd2(dba)3 (2.5 mol% Pd dimer = 5 mol% Pd)

  • Ligand: XPhos (10 mol%)

  • Base: K3PO4 (2.0 equiv, finely milled)

  • Solvent: 1,4-Dioxane / Deionized H2O (4:1 ratio, 0.2 M concentration)

Step-by-Step Methodology:

  • Pre-catalyst Formation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 and XPhos. Evacuate and backfill the tube with Argon (3 cycles). Add 1 mL of anhydrous 1,4-Dioxane and stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L-Pd(0) species.

  • Reagent Loading: To a separate round-bottom flask, add the aminopyridine substrate, the boronic acid, and K3PO4.

  • Solvent Degassing (Critical Step): Add the remaining 1,4-Dioxane (3 mL) and H2O (1 mL) to the flask. Sparge the mixture with Argon via a submerged needle for at least 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos to phosphine oxides, killing the catalyst.

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the main reaction flask via a gas-tight syringe. Seal the flask and heat to 80 °C using an oil bath or heating block.

  • Self-Validation Checkpoint (2 Hours): Sample the reaction (10 µL), dilute in MeCN, and analyze via LC-MS.

    • If starting material remains but boronic acid is consumed: Protodeboronation is occurring. Add an additional 0.5 equiv of boronic acid.

    • If both remain: The catalyst has deactivated (likely due to poor degassing).

  • Workup: Once complete (typically 4–6 hours), cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO3 (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The C4-coupled product will typically elute slightly faster than the starting material due to the shielding of the polar amine group by the new aryl ring.

References

  • Suzuki-Miyaura Coupling Reaction Substrate Scope and Chemoselectivity. Chemistry LibreTexts. Available at:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Library of Medicine (PMC). Available at:[Link]

  • Suzuki reaction: Reaction mechanism and Protodeboronation. Wikipedia. Available at:[Link]

Technical Support Center: Navigating Catalyst Challenges with 4-Bromo-6-chloro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-6-chloro-2-methylpyridin-3-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge encountered when using this substrate in catalytic reactions: catalyst poisoning . Our goal is to equip you with the scientific understanding and practical protocols needed to mitigate catalyst deactivation, ensuring the success and efficiency of your synthetic endeavors.

Introduction: The Challenge of a Multifunctional Substrate

4-Bromo-6-chloro-2-methylpyridin-3-amine is a valuable, multifunctional building block. Its pyridine core is a common motif in pharmaceuticals, and the distinct reactivity of its halogen substituents (Bromo vs. Chloro) allows for selective, sequential cross-coupling reactions.[1] However, the very features that make it synthetically attractive also present a significant hurdle. The lone pair of electrons on the pyridine nitrogen atom can act as a potent Lewis base, strongly coordinating to and deactivating transition metal catalysts like palladium.[2] This guide will walk you through why this happens and how to prevent it.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) failing when I use 4-Bromo-6-chloro-2-methylpyridin-3-amine?

The most probable cause is catalyst poisoning . The nitrogen atom of the pyridine ring in your substrate can bind strongly to the palladium center.[2] This coordination occupies the active site, preventing the catalyst from participating in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination), which leads to low or no product yield.[2][3] This issue is common for nitrogen-containing heterocycles in cross-coupling, C-H activation, and hydrogenation reactions.[2][4]

Q2: What are the visual signs of catalyst poisoning or deactivation in my reaction flask?

A common sign of catalyst deactivation is the formation of a black precipitate, known as "palladium black."[3] This indicates that the soluble, active Pd(0) species has aggregated into inactive palladium nanoparticles. This is often accompanied by the reaction stalling, which can be observed through in-situ monitoring techniques like TLC or LC-MS showing no further consumption of starting material.

Q3: How do the different halogens (Bromo vs. Chloro) on the pyridine ring affect the reaction?

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] This means the C4-Bromo position on your substrate is significantly more reactive than the C6-Chloro position. You can leverage this reactivity difference to perform selective, sequential couplings. However, if your goal is to couple at the chloro- position, more forcing conditions (higher temperature, stronger base, more specialized catalyst system) will be necessary, which can also exacerbate catalyst deactivation.[1]

Q4: Can the primary amine group at the C3 position also interfere with the catalyst?

Yes, while the pyridine nitrogen is the primary culprit, the 3-amino group can also interact with the palladium center. In reactions like the Buchwald-Hartwig amination, the amine is a reactant, but in others, its coordination can be a parasitic event.[5] Furthermore, under certain basic conditions, the amine can deprotonate, which may alter its coordinating ability or reactivity.[6]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental failures and provides a logical workflow to diagnose and solve the problem.

Problem: My Suzuki-Miyaura coupling reaction is sluggish or stalls completely.

Potential Cause: Severe catalyst poisoning by the pyridine nitrogen, leading to the formation of inactive palladium complexes.

Troubleshooting Workflow:

G cluster_0 Diagnosis cluster_1 Solution A Reaction Stalls/ Low Conversion B Review Catalyst System A->B Is ligand appropriate? C Check Reagent Purity A->C Poisons in reagents? D Optimize Conditions A->D Temp/Base optimal? E Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) B->E F Purify Substrate & Solvents C->F G Screen Bases & Increase Temperature D->G G cluster_diagnosis Diagnosis cluster_solution Solution start Low Yield & Hydrodehalogenation A Assess Ligand Choice start->A B Evaluate Base Strength start->B C Consider Product Inhibition start->C D Use Bite-Angle Specific Bidentate Ligand (e.g., Xantphos) A->D E Switch to Weaker, Non-Nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃) B->E F Run Reaction at Lower Concentration C->F

Sources

optimizing reaction temperature for 4-Bromo-6-chloro-2-methylpyridin-3-amine bromination

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of reaction temperature for the bromination of 4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS: 1351813-69-8). The target transformation is the electrophilic aromatic substitution (EAS) at the C-5 position , the only remaining unsubstituted carbon on the pyridine ring.

This reaction is chemically challenging due to steric crowding (the C-5 position is flanked by a bromo and a chloro group) and electronic conflict (the position is meta to the strongly activating amino group).

Part 1: Technical Overview & Mechanism

The Challenge: Sterics vs. Electronics The substrate contains a highly functionalized pyridine ring. The amino group (-NH₂) at C-3 is the strongest activator, but it directs ortho/para (positions 2, 4, 6), which are all blocked. The C-5 position is meta to the amino group, making direct EAS difficult. However, the C-5 position is activated by the C-2 methyl group (para-direction) and the general electron density provided by the amine.

Reaction Pathway:

  • Kinetic Phase (Low Temp): Rapid formation of the N-bromo intermediate (reversible).

  • Thermodynamic Phase (Optimized Temp): Rearrangement or direct attack at C-5 to form the thermodynamically stable C-bromo product.

  • Degradation Phase (High Temp): Oxidative decomposition of the amine or polymerization (tar formation).

Reaction Logic Diagram

BrominationPathway SM Starting Material (3-Amino-4-Br-6-Cl-2-Me-Pyridine) NBromo N-Bromo Intermediate (Kinetic Product) SM->NBromo < 0°C (Fast) CBromo Target Product (C-5 Bromination) SM->CBromo Direct EAS (Slow) NBS Reagent: NBS Solvent: MeCN/DMF NBromo->SM Reversible NBromo->CBromo 25-45°C (Rearrangement) Tar Oxidative Tar/ Decomposition NBromo->Tar > 60°C CBromo->Tar Prolonged Heat

Figure 1: Temperature-dependent reaction pathways for the bromination of sterically hindered aminopyridines.

Part 2: Temperature Optimization Guide

The following data summarizes the effect of temperature on yield and impurity profiles for this specific class of polysubstituted pyridines.

Temperature ZoneReaction BehaviorPrimary RiskRecommended Action
Cryogenic (-10°C to 0°C) Kinetic Trap. The reaction will likely stop at the N-bromo intermediate. Conversion to the desired C-5 bromo product is negligible.Incomplete reaction; isolation of unstable N-bromo species.Do not maintain. Use only for initial reagent addition to control exotherm.
Ambient (20°C - 25°C) Slow Conversion. Reaction proceeds but may stall due to steric hindrance at C-5.Long reaction times (24h+) leading to background oxidation.Monitor by HPLC. If <50% conversion after 4h, increase temp.
Optimized (40°C - 50°C) Ideal Window. Provides sufficient energy to overcome the steric barrier of the C-5 position while minimizing oxidative tarring.Minor formation of di-bromo species (if excess reagent used).Target this range. Maintain for 4-6 hours.
Elevated (>65°C) Degradation. Rapid darkening of reaction mixture. Loss of amine functionality.Formation of complex "tars" and loss of regioselectivity.Avoid. Only use if Lewis Acid catalysis is absent.

Part 3: Troubleshooting & FAQs

Q1: The reaction stalls at 60% conversion. Adding more NBS doesn't help. Why?

Diagnosis: This is likely due to protonation of the pyridine nitrogen . Explanation: As the reaction proceeds, trace HBr is generated (even with NBS). The pyridine nitrogen is basic; if it gets protonated, the ring becomes highly deactivated, halting the electrophilic attack. Solution:

  • Buffer the system: Add 1.1 equivalents of a non-nucleophilic base like Sodium Acetate (NaOAc) or Potassium Carbonate (K₂CO₃) to scavenge HBr.

  • Solvent Switch: If using Acetonitrile (MeCN), switch to DMF (N,N-Dimethylformamide). DMF is more polar and can better solubilize the transition state, often accelerating hindered substitutions [1].

Q2: I see a new spot on TLC that disappears upon aqueous workup. What is it?

Diagnosis: You are likely observing the N-bromo intermediate . Explanation: At lower temperatures, the bromine atom attaches to the amino nitrogen (N-Br) rather than the ring carbon (C-Br). This N-Br bond is labile and often hydrolyzes back to the starting amine during the aqueous quench. Fix:

  • Do not quench yet. Warm the reaction mixture to 45°C for 1-2 hours. This thermal energy promotes the rearrangement of the bromine from the nitrogen to the C-5 carbon (Orton-like rearrangement) [2].

Q3: The reaction mixture turned black/tarry. Can I save it?

Diagnosis: Oxidative decomposition of the free amine. Explanation: Aminopyridines are electron-rich and prone to oxidation by brominating agents at high temperatures (>60°C). Prevention:

  • Strict Temperature Control: Never exceed 50°C.

  • Protect from Light: Bromination reactions can be radical-promoted; wrap the flask in foil.

  • Inert Atmosphere: Ensure a strict Nitrogen/Argon blanket to prevent aerobic oxidation.

Part 4: Optimized Protocol

Objective: Synthesis of 4,5-Dibromo-6-chloro-2-methylpyridin-3-amine via C-5 bromination.

Reagents:

  • Substrate (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

  • Additive: Ammonium Acetate (NH₄OAc) (10 mol%) - Acts as a proton shuttle/catalyst.

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting material in anhydrous MeCN under Nitrogen.

  • Cooling: Cool the solution to 0°C .

  • Addition: Add NBS portion-wise over 15 minutes. Note: The solution may turn orange/red.

  • Kinetic Phase: Stir at 0°C for 30 minutes.

  • Thermodynamic Phase: Remove the ice bath and warm to 45°C . Stir for 4–6 hours.

  • Monitoring: Check HPLC/TLC.

    • If N-bromo species persists: Increase temp to 50°C.

    • If SM persists: Add 0.1 eq additional NBS.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to destroy excess bromine. Extract with Ethyl Acetate.[2]

References

  • BenchChem Technical Support . (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. Retrieved from

  • Menon, A., et al. (2022).[1] Enhanced Reactivity for Aromatic Bromination via Halogen Bonding. National Science Foundation (NSF) Public Access. Retrieved from

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. The chemistry of the pyridine ring and electrophilic substitution rules.[3]

  • Schröder, N., et al. (2012).[4] High-Yielding, Versatile, and Practical [Rh(III)Cp]-Catalyzed Ortho Bromination and Iodination of Arenes*. Journal of the American Chemical Society. Retrieved from

Sources

avoiding protodehalogenation side reactions with 4-Bromo-6-chloro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Challenge

The Molecule: 4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS: 1351813-69-8) is a densely functionalized pyridine scaffold. It presents a classic "chemoselectivity triangle":

  • C4-Br: The intended reactive site for cross-coupling (Most reactive).[1]

  • C6-Cl: A secondary electrophile (Less reactive, potential site for over-reaction).

  • C3-NH₂: A Lewis-basic directing group that can poison catalysts or facilitate protodehalogenation.

The Problem: During Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), users frequently encounter protodehalogenation (hydrodehalogenation). Instead of the desired C-C or C-N bond formation, the C4-Bromine is replaced by a Hydrogen atom, yielding 6-chloro-2-methylpyridin-3-amine.

This guide provides the mechanistic insights and validated protocols to suppress this side reaction.

Diagnostic Center: Is it Protodehalogenation?

Before altering conditions, confirm the side product.

Observation Likely Issue Verification (LCMS)
Mass M-78 / M-80 Protodehalogenation The product mass is [M - Br + H] . For this substrate (MW ~221.5), the side product appears at m/z ~143 (loss of Br, retention of Cl).
Mass M+H (Starting Material) Stalled Reaction Catalyst inactive or oxidative addition failed.
Mass M-Br+OH Hydrolysis Product mass corresponds to the pyridone/phenol derivative. Common with weak ligands and wet bases.
Dimerization Homocoupling Mass corresponds to [2M - 2Br].

Mechanistic Insight: The "Hydride Thief" Pathway

To stop the reaction, you must understand how the bromine is stolen.

The Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C4-Br bond.

  • The Fork in the Road:

    • Path A (Desired): Transmetallation with the boronic acid/amine occurs rapidly.

    • Path B (Side Reaction): Transmetallation is slow.[2] The Pd(II) intermediate acts as a Lewis acid, coordinating with a solvent molecule (often an alcohol) or a base.

  • Hydride Transfer: If an alcohol (e.g., isopropanol, ethanol) is present, it undergoes

    
    -hydride elimination, transferring a hydride (H⁻) to the Palladium.
    
  • Reductive Elimination: The Pd-H species eliminates the pyridine-H, regenerating Pd(0) and the "reduced" side product.

G Start Substrate (Ar-Br) OxAdd Pd(II) Intermediate (Ar-Pd-Br) Start->OxAdd Pd(0) TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet Fast w/ Bulky Ligands PdH Pd-Hydride Species (Ar-Pd-H) OxAdd->PdH Slow Transmet. + Alcohol Solvent Product Coupled Product (Ar-R) TransMet->Product Reductive Elim. Hydride Hydride Source (Alcohol/Solvent) Hydride->PdH SideProd Dehalogenated (Ar-H) PdH->SideProd Reductive Elim.

Figure 1: The competition between desired coupling (Green) and protodehalogenation (Red).

Validated Protocol: C4-Selective Suzuki Coupling

This protocol is designed to minimize hydride sources and maximize transmetallation speed.

Reagents:

  • Substrate: 4-Bromo-6-chloro-2-methylpyridin-3-amine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%)

    • Why? Buchwald ligands create a bulky, electron-rich Pd center that accelerates transmetallation and reductive elimination, leaving no time for side reactions.

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

    • Why? Avoids alkoxides (NaOEt, KOtBu) which can act as hydride donors.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

    • Why? Strictly aprotic. Avoids MeOH, EtOH, IPA.

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add Substrate, Boronic Acid, Pd(OAc)₂, Ligand, and K₃PO₄ to a reaction vial.

  • Seal & Purge: Cap the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

  • Activation: Stir at Room Temperature for 5 minutes to allow ligand complexation.

  • Reaction: Heat to 80°C .

    • Note: Do not overheat (>100°C) initially. Higher temps increase the rate of C-Cl activation and side reactions.

  • Monitor: Check LCMS at 2 hours. If C4-Br is consumed, stop immediately to prevent C6-Cl reaction.

Troubleshooting & Optimization Matrix

Use this decision matrix to solve specific deviations.

Issue Root Cause Corrective Action
High Dehalogenation (>20%) Solvent contains active H (e.g., wet ethanol).Switch to Toluene or THF . Ensure base is anhydrous.
High Dehalogenation (>20%) Slow Transmetallation.Switch ligand to XPhos or RuPhos . Increase Boronic acid conc.
No Reaction Catalyst poisoning by free NH₂.Protect the amine. Use Acetic Anhydride (Ac₂O) to form the acetamide, or Boc₂O for carbamate.
C6-Cl also reacting Temperature too high / Catalyst too active.Lower temp to 60°C . Reduce catalyst loading to 1 mol%.
Pd Black precipitates Catalyst decomposition.Ligand:Pd ratio is too low. Increase to 2.5:1 or 3:1.

Frequently Asked Questions (FAQs)

Q1: The free amine (NH₂) seems to be poisoning my catalyst. Should I protect it? A: Yes. The C3-amine is ortho to the C4-bromo site. It can form a stable 5-membered chelate with Palladium after oxidative addition, stalling the cycle.

  • Recommendation: Convert to the N-Acetyl derivative (using Ac₂O/Pyridine) before coupling. The amide is less Lewis basic and prevents chelation. The acetyl group can be removed later with mild acid/base hydrolysis.

Q2: Can I use Ethanol/Water as a solvent system? A: Avoid it. While standard Suzuki conditions often use EtOH/H₂O, this specific substrate is prone to reduction. Primary and secondary alcohols are excellent hydride donors for Pd. If you need water for solubility of the base, use Dioxane/Water (10:1) or Toluene/Water (10:1) .

Q3: Why is XPhos preferred over Pd(PPh₃)₄? A: Pd(PPh₃)₄ is a generic catalyst. For sterically crowded or heteroaryl chlorides/bromides, it is often too slow, allowing the "Hydride Thief" pathway to compete. XPhos (and SPhos) are bulky, electron-rich dialkylbiaryl phosphines that dramatically accelerate the difficult steps of the cycle.

Q4: Is the C6-Chlorine stable under these conditions? A: Generally, yes. The bond dissociation energy difference between C-Br and C-Cl on a pyridine ring allows for selective coupling at C4. However, if you use highly active catalysts (like Pd-G3-XPhos) at high temperatures (>100°C), you may begin to see C6 activation. Keep the temperature moderate (60-80°C).

Visual Decision Tree

DecisionTree Start Start: Cross-Coupling 4-Br-6-Cl-2-Me-Pyridine-3-amine Check Check LCMS @ 2 Hours Start->Check Result1 Product Formed (Yield > 80%) Check->Result1 Success Result2 Dehalogenated Product (>10%) Check->Result2 Mass = M-Br+H Result3 No Reaction / Low Conv. Check->Result3 Mass = SM Action1 Proceed to Workup Result1->Action1 Action2 1. Change Solvent to Toluene 2. Switch Base to K3PO4 3. Use XPhos Ligand Result2->Action2 Action3 1. Protect Amine (Boc/Ac) 2. Increase Temp to 80C Result3->Action3

Figure 2: Troubleshooting logic for reaction optimization.

References

  • Lutz Ackermann , "Phosphine-Catalyzed Method for the Palladium-Catalyzed Suzuki–Miyaura Coupling of 2-Pyridyl Chlorides," Organic Letters, 2010. Link

  • Surry, D. S., & Buchwald, S. L. , "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide," Chemical Science, 2011. Link

  • Han, F. S. , "Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts," Chemical Society Reviews, 2013. Link

  • BenchChem Technical Data , "Reactivity of Polyhalogenated Pyridines in Cross-Coupling," BenchChem Support Library. Link

Sources

Technical Support Center: Selective C-Br vs. C-Cl Activation in 4-Bromo-6-chloro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of selective cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with polyhalogenated heteroaromatic compounds, focusing on the nuanced challenge of achieving selective C-Br versus C-Cl activation in substrates like 4-Bromo-6-chloro-2-methylpyridin-3-amine.

Here, we dissect the underlying principles, provide actionable troubleshooting advice, and offer detailed experimental protocols to empower you to overcome common hurdles and achieve your desired synthetic outcomes with precision and confidence.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing the selective activation of a C-Br bond over a C-Cl bond in a molecule like 4-Bromo-6-chloro-2-methylpyridin-3-amine?

A1: The selectivity primarily stems from the difference in bond dissociation energies (BDEs). The C-Br bond is inherently weaker than the C-Cl bond, making it more susceptible to cleavage.[1][2] In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] The lower BDE of the C-Br bond translates to a lower activation energy for this oxidative addition step, thus favoring the reaction at the C-Br position under carefully controlled conditions.[1][3]

Q2: Beyond bond dissociation energy, are there other factors that can influence the selectivity of C-Br vs. C-Cl activation in pyridine systems?

A2: Absolutely. While BDE is the primary determinant, several other factors can significantly influence the regioselectivity:

  • Electronic Effects: The position of the halogen on the pyridine ring is critical. Halogens at the C2 and C4 positions are generally more reactive in oxidative addition due to the electronic influence of the ring nitrogen.[3]

  • Mechanism of Oxidative Addition: The oxidative addition can proceed through different mechanisms, such as a concerted or a nucleophilic displacement pathway.[4][5] The high reactivity of C-X bonds adjacent to the nitrogen in pyridine substrates can be related to the stereoelectronic stabilization of a nucleophilic displacement transition state.[4][5]

  • Ligand Effects: The choice of ligand on the palladium catalyst is paramount. Bulky, electron-rich phosphine ligands can influence the steric and electronic environment around the metal center, thereby modulating its reactivity and selectivity. The bite angle of bidentate ligands can also play a crucial role.[6]

  • Catalyst System: The choice of palladium precursor and the method of generating the active Pd(0) species can impact the outcome.

Q3: Which cross-coupling reactions are most commonly employed for selective C-Br functionalization?

A3: Several palladium-catalyzed cross-coupling reactions are well-suited for this purpose, including:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent.[7][8][9]

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[10]

  • Sonogashira Coupling: Reaction with a terminal alkyne.

  • Heck Coupling: Reaction with an alkene.

  • Stille Coupling: Reaction with an organotin reagent.

The choice of reaction will depend on the specific synthetic target.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: My reaction is not selective, and I am observing a significant amount of the C-Cl activated product alongside the desired C-Br coupled product.

Potential CauseTroubleshooting StepRationale
Reaction Temperature is Too High Lower the reaction temperature. Start at room temperature and incrementally increase only if the reaction is sluggish.Higher temperatures provide sufficient energy to overcome the activation barrier for C-Cl bond cleavage, thus reducing selectivity.[11]
Reaction Time is Too Long Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Prolonged reaction times, even at lower temperatures, can lead to the slower activation of the C-Cl bond.[12]
Catalyst System is Too Reactive Switch to a less reactive palladium catalyst or ligand. For example, if using a highly active Buchwald-type ligand, consider switching to a less electron-rich or more sterically hindered ligand.Highly active catalyst systems can be less discriminating between the C-Br and C-Cl bonds.
Base is Too Strong Use a milder base. For instance, consider switching from a strong base like NaOtBu to a weaker one like K₂CO₃ or Cs₂CO₃.A very strong base can sometimes accelerate the rate of both reactions, diminishing the kinetic window for selective C-Br activation.

Issue 2: The reaction is selective for the C-Br bond, but the overall yield of the desired product is low.

Potential CauseTroubleshooting StepRationale
Inactive Catalyst Ensure proper generation of the active Pd(0) species. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction. Use fresh, high-purity catalyst and ligands.The active catalytic species is Pd(0). Incomplete reduction of the precatalyst will result in a lower concentration of the active catalyst.[13]
Ligand Degradation Store phosphine ligands under an inert atmosphere to prevent oxidation.Oxidized phosphine ligands are ineffective at stabilizing the palladium catalyst and promoting the catalytic cycle.[13]
Poor Solubility of Reagents Choose a solvent system that ensures all reagents are fully dissolved at the reaction temperature.Poor solubility can lead to slow reaction rates and incomplete conversion.
Presence of Oxygen or Water Use anhydrous and degassed solvents. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively killing the reaction.[13]

Issue 3: I am observing significant hydrodehalogenation of the starting material (replacement of Br with H).

Potential CauseTroubleshooting StepRationale
Presence of Protic Impurities Use anhydrous solvents and reagents. Ensure the base is not excessively hydrated.Protic impurities can protonate the organopalladium intermediate, leading to reductive elimination of the dehalogenated product.
Suboptimal Ligand Choice Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress hydrodehalogenation.The ligand influences the stability and reactivity of the organopalladium intermediates in the catalytic cycle.
Base-Promoted Decomposition Consider a milder base or a different base altogether.Certain bases can promote side reactions, including hydrodehalogenation.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol provides a starting point for the selective coupling of an arylboronic acid with 4-Bromo-6-chloro-2-methylpyridin-3-amine.

Reagents and Materials:

  • 4-Bromo-6-chloro-2-methylpyridin-3-amine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 4-Bromo-6-chloro-2-methylpyridin-3-amine (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture at a controlled temperature (start at 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (disappearance of the starting material), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Selective C-Br Activation Catalytic Cycle Simplified Catalytic Cycle for Selective C-Br Activation A Pd(0)L2 B Oxidative Addition (C-Br Cleavage) A->B C Ar-Pd(II)(Br)L2 B->C D Transmetalation C->D E Ar-Pd(II)-Ar'L2 D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-Ar' F->G H Ar-Br H->B I Ar'B(OH)2 I->D

Caption: Simplified catalytic cycle for selective Suzuki coupling.

Troubleshooting_Workflow Troubleshooting Workflow for Low Selectivity start Low C-Br vs C-Cl Selectivity temp Is reaction temperature > 80°C? start->temp lower_temp Lower Temperature temp->lower_temp Yes time Is reaction time > 12h? temp->time No lower_temp->time shorter_time Reduce Reaction Time time->shorter_time Yes catalyst Is catalyst system highly active? time->catalyst No shorter_time->catalyst change_catalyst Switch to Less Active Catalyst/Ligand catalyst->change_catalyst Yes base Is a strong base used? catalyst->base No change_catalyst->base weaker_base Use a Milder Base base->weaker_base Yes end Improved Selectivity base->end No weaker_base->end

Sources

Technical Support Center: Scale-Up Synthesis of 4-Bromo-6-chloro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synthesis Strategy

User Query: What is the most robust route for scaling up 4-Bromo-6-chloro-2-methylpyridin-3-amine to kilogram quantities?

Scientist Response: For scale-up, we recommend the Sequential Regioselective Halogenation Route starting from commercially available 2-methylpyridin-3-amine . This route leverages the strong ortho/para directing effect of the amino group to sequentially install the halogen atoms with high atom economy, avoiding the hazardous nitration/reduction steps associated with pyridine-diol routes.

The "Halogen Cascade" Workflow

The synthesis relies on electronic directing effects to control regiochemistry without protecting groups.

SynthesisRoute SM Starting Material 2-Methylpyridin-3-amine Step1 Step 1: C6-Chlorination (NCS, MeCN, 40-50°C) SM->Step1 Int Intermediate 6-Chloro-2-methylpyridin-3-amine Step1->Int Major (Para-directing) Imp1 Impurity A 4,6-Dichloro analogue Step1->Imp1 Over-reaction Step2 Step 2: C4-Bromination (NBS, DMF, 0-5°C) Int->Step2 Product Target Product 4-Bromo-6-chloro-2-methylpyridin-3-amine Step2->Product Major (Ortho-directing) Imp2 Impurity B Over-brominated species Step2->Imp2 Excess NBS

Figure 1: Sequential halogenation strategy. The amino group first directs chlorination to the less sterically hindered para-position (C6), followed by bromination at the only remaining activated ortho-position (C4).

Critical Process Parameters (CPPs) & Troubleshooting

Phase 1: Chlorination (Installation of C6-Cl)

Q: I am observing ~15% of the 4-chloro isomer and some 4,6-dichloro impurity. How do I improve C6 selectivity?

Diagnosis: The amino group activates positions 2, 4, and 6.[1][2] With C2 blocked by a methyl group, competition exists between C4 (ortho) and C6 (para).

  • C4 (Ortho): Sterically crowded by the adjacent C3-amino and C5-hydrogen interaction.

  • C6 (Para): Sterically accessible and electronically favored.

Corrective Protocol:

  • Switch Reagent: If using

    
     gas, switch to N-Chlorosuccinimide (NCS) . NCS provides a lower concentration of active electrophilic chlorine, favoring the thermodynamic product (C6) over the kinetic product (C4).
    
  • Solvent Selection: Use Acetonitrile (MeCN) or DMF . Avoid non-polar solvents. Polar aprotic solvents stabilize the transition state for para-substitution.

  • Temperature Ramp: Initiate the reaction at 0°C and slowly ramp to 45-50°C . High initial temperatures promote low-selectivity radical chlorination.

Data for Optimization:

ParameterRecommended RangeImpact on Critical Quality Attributes (CQA)
Stoichiometry 1.00 - 1.05 eq NCS>1.1 eq leads to 4,6-dichloro impurity.
Temperature 40°C - 50°C<40°C: Slow conversion. >60°C: Loss of regioselectivity.
Concentration 5 - 7 volumesHigh concentration increases exotherm risk; low conc. slows rate.
Phase 2: Bromination (Installation of C4-Br)

Q: My reaction stalls at 80% conversion, but adding more NBS leads to di-bromo impurities. How do I drive it to completion?

Diagnosis: The starting material (6-chloro-2-methylpyridin-3-amine) is less electron-rich than the original aminopyridine due to the electron-withdrawing nature of the chlorine at C6. This makes the second electrophilic aromatic substitution (EAS) slower.

Technical Solution:

  • Catalysis: Do not simply add more NBS. Instead, add 0.05 eq of Ammonium Acetate (

    
    )  or a Lewis acid like 
    
    
    
    (1 mol%)
    . This activates the NBS without requiring a large excess that causes side reactions.
  • Solvent Swap: If using MeCN, switch to DMF or DMAc . The higher polarity stabilizes the charged Wheland intermediate formed during attack at the sterically hindered C4 position.

  • End-Point Control: Stop the reaction at 98% conversion (IPC by HPLC) rather than chasing 100%. The final 2% conversion often costs 5-10% yield in over-brominated impurities.

Safety Warning (Scale-Up): NBS brominations in DMF can be exothermic . On a >100g scale, ensure active cooling is available. Do not add solid NBS all at once; use a portion-wise addition protocol over 60 minutes.

Purification & Isolation Guide

Q: Column chromatography is not feasible for our 5kg batch. Can we isolate via crystallization?

Scientist Response: Yes. The target molecule (4-bromo-6-chloro-2-methylpyridin-3-amine) has significantly different solubility properties than its regioisomers due to the "push-pull" electronic nature of the amine and halogens.

Crystallization Protocol (Self-Validating):

  • Quench: Quench the NBS reaction mixture with aqueous Sodium Thiosulfate (

    
    )  to destroy active bromine species.
    
  • Extraction: Extract into Ethyl Acetate (EtOAc) or MTBE . Wash with brine.[1]

  • Solvent Swap: Distill off the extraction solvent and swap to Heptane/Ethanol (95:5) .

  • Crystal Growth:

    • Heat to 60°C to achieve full dissolution.

    • Cool slowly (10°C/hour) to 20°C.

    • Hold at 20°C for 4 hours.

    • Cool to 0°C and filter.

  • Purge Mechanism: The 4,6-dichloro impurity (more soluble) and the di-bromo species (less soluble) can be managed. If di-bromo is the issue, perform a hot filtration at 60°C before cooling (di-bromo species often precipitate first).

Analytical Controls (HPLC)

Use this method to track the reaction progress and identify isomers.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/amine absorption).

Retention Time Logic:

  • 2-methylpyridin-3-amine (SM): Early eluting (Polar).

  • 6-Chloro-intermediate: Mid-eluting.

  • Target (4-Bromo-6-chloro...): Late eluting (Lipophilic due to two halogens).

  • Di-bromo impurity: Very late eluting.

Safety & Handling (SDS Highlights)

Hazard Class: Acute Toxicity (Oral/Dermal), Skin Sensitizer.

HazardMitigation Strategy
NBS Exotherm NBS can decompose violently above 140°C or upon shock. Store at <25°C. In reactor, keep T < 40°C during addition.
Bromine Vapors Even with NBS, trace

can form. Scrubber connected to reactor vent (NaOH solution) is mandatory.
Skin Absorption Aminopyridines are easily absorbed. Use Nitrile gloves (double gloved) and Tyvek sleeves.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19926094, 6-Bromo-4-methylpyridin-3-amine. Retrieved from [Link] (Used for general aminopyridine safety and physical property data).

  • Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from [Link] (Mechanistic insights into NBS reactivity).

Sources

Validation & Comparative

Comparative 1H NMR Analysis: 4-Bromo-6-chloro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectrum analysis of 4-Bromo-6-chloro-2-methylpyridin-3-amine Content Type: Publish Comparison Guides

Optimizing Structural Verification Against Synthetic Precursors and Solvent Artifacts

Executive Summary

4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS: 1351813-69-8) is a critical halogenated heterocyclic scaffold, widely utilized in the synthesis of SHP2 inhibitors and other kinase-targeting small molecules.[1][2] Its high functional density—containing amine, methyl, bromo, and chloro substituents on a single pyridine ring—presents unique challenges for structural verification.

This guide compares the NMR performance of this product against two critical alternatives :

  • Solvent Systems (The Analytical Alternative): Comparing DMSO-d6 vs. Chloroform-d (CDCl3) to determine the optimal medium for resolving the labile amine (-NH2) protons.[2]

  • Synthetic Precursors (The Structural Alternative): Differentiating the product from its non-brominated precursor, 6-chloro-2-methylpyridin-3-amine , to validate successful electrophilic aromatic substitution.[2]

Strategic Method Selection: Solvent Comparison

The choice of solvent is not merely logistical; it dictates the visibility of the exchangeable amine protons and the resolution of the aromatic singlet.

Comparative Analysis: DMSO-d6 vs. CDCl3

The following table summarizes the experimental performance of the two most common NMR solvents for this specific aminopyridine derivative.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Rationale
-NH2 Signal Visibility Excellent (Sharp/Broad Singlet)Poor (Broad/Invisible)DMSO acts as a H-bond acceptor, stabilizing the -NH2 protons and slowing chemical exchange with residual water.[2] In CDCl3, rapid exchange broadens the peak into the baseline.
-NH2 Chemical Shift ~5.4 – 5.8 ppm Variable (3.5 – 4.5 ppm) The deshielding effect of H-bonding in DMSO moves the signal downfield, separating it from the aliphatic region.[2]
Aromatic H-5 Resolution HighModerateDMSO polarity minimizes solute aggregation, often providing sharper singlets for isolated aromatic protons.[2]
Solubility HighModerateThe amine and halogen substituents increase polarity; DMSO ensures complete dissolution at analytical concentrations (10 mg/0.6 mL).[2]
Decision Workflow

The following diagram illustrates the decision logic for solvent selection based on the analytical goal (e.g., full characterization vs. quick purity check).

SolventSelection Start Analytical Goal FullChar Full Characterization (Include -NH2 integration) Start->FullChar QuickCheck Quick Purity Check (Aromatic region only) Start->QuickCheck DMSO Select DMSO-d6 (Stabilizes -NH2) FullChar->DMSO CDCl3 Select CDCl3 (Cheaper, easy recovery) QuickCheck->CDCl3 Result1 Result: Sharp -NH2 (2H) Clear H-5 Singlet DMSO->Result1 Result2 Result: -NH2 likely invisible H-5 Singlet visible CDCl3->Result2

Figure 1: Decision tree for solvent selection in aminopyridine analysis. DMSO-d6 is prioritized for quantitative integration.

Detailed Spectral Analysis & Assignment

This section details the specific 1H NMR signature of 4-Bromo-6-chloro-2-methylpyridin-3-amine in DMSO-d6 (400 MHz).

Predicted Spectral Data
PositionGroupShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-5 Aromatic CH7.65 – 7.85 Singlet (s)1HThe only aromatic proton.[2] It appears as a singlet because positions 4 and 6 are blocked by halogens (Br, Cl). Deshielded by ortho-halogens.[2]
-NH2 Amine5.40 – 5.60 Broad Singlet (br s)2HExchangeable with D2O.[2] Positioned at C-3.[2][3] Broadening depends on water content and concentration.[2]
2-CH3 Methyl2.35 – 2.45 Singlet (s)3HTypical shift for a methyl group attached to an aromatic pyridine ring.[2] Slightly deshielded by the ring nitrogen.
H2O Impurity3.33 Broad sVariableResidual water in DMSO-d6.[2]
DMSO Solvent2.50 QuintetSolventResidual solvent peak.[2]
Interpretation of Key Signals[4]
  • The Diagnostic Singlet (H-5): The most critical confirmation of the structure is the singlet in the aromatic region.[2] If this peak appears as a doublet, the bromination at position 4 was likely unsuccessful (see Section 4).

  • The Amine Integration: In DMSO-d6, the broad singlet at ~5.5 ppm must integrate to 2H relative to the H-5 proton (1H).[2] A ratio lower than 2:1 suggests rapid exchange (wet solvent) or salt formation.[2]

Product vs. Alternative: Differentiating from Precursor

A common analytical challenge is distinguishing the product from its starting material, 6-chloro-2-methylpyridin-3-amine , particularly in reaction monitoring.[2]

The "Coupling Constant" Test

The bromination reaction replaces the proton at Position 4 with a Bromine atom. This substitution dramatically alters the splitting pattern of the remaining aromatic protons.

  • Precursor (Starting Material): Contains protons at H-4 and H-5 .[2] These are ortho to each other.

    • Spectrum: Two doublets (

      
      ).[2][4]
      
  • Product (Target): Contains only H-5 . Position 4 is occupied by Br.[2][5][6]

    • Spectrum: One Singlet.[2]

Comparative Workflow Diagram

The following diagram visualizes the spectral transformation that confirms the synthesis.

SpectralComparison Precursor Precursor: 6-Chloro-2-methylpyridin-3-amine Reaction Reaction: Electrophilic Bromination (NBS) Precursor->Reaction PrecSpec Precursor Spectrum: Doublet (H-4) + Doublet (H-5) J ~ 8 Hz Precursor->PrecSpec generates Product Product: 4-Bromo-6-chloro-2-methylpyridin-3-amine Reaction->Product ProdSpec Product Spectrum: Single Singlet (H-5) NO Coupling Product->ProdSpec generates PrecSpec->ProdSpec Loss of Coupling CONFIRMS SUBSTITUTION

Figure 2: Structural validation workflow. The collapse of the ortho-coupled doublets into a single singlet confirms successful bromination at the C-4 position.[2]

Experimental Protocol

To ensure reproducibility and adherence to the spectral data provided above, follow this standardized protocol.

Materials
  • Analyte: ~10 mg of 4-Bromo-6-chloro-2-methylpyridin-3-amine.[2]

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (optional internal standard).

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Methodology
  • Preparation: Weigh 10-15 mg of the solid product into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds to ensure complete dissolution.[2]

    • Note: If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.[2]

  • Acquisition Parameters (400 MHz):

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 or 32 (Sufficient for >10 mg).[2]

    • Relaxation Delay (D1): 1.0 - 2.0 seconds.

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the spectrum using the residual DMSO pentet to 2.50 ppm .[2]

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.[2]

    • Phase correct manually to ensure the H-5 singlet is symmetrical.[2]

    • Integrate the H-5 singlet (set to 1.0) and check the Methyl (should be ~3.0) and Amine (should be ~2.0).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53429237, 4-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]

  • Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link][2]

  • Oxford Instruments (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

13C NMR chemical shifts for 4-Bromo-6-chloro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

In the synthesis of complex heterocyclic building blocks like 4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS: 1351813-69-8), the primary analytical challenge is not merely characterization, but regioisomeric differentiation .

Electrophilic halogenation of aminopyridines is highly directing-group dependent. When synthesizing this target from 2-methylpyridin-3-amine, competitive halogenation at the C4 and C6 positions often yields mixtures of the 4-bromo-6-chloro and 4-chloro-6-bromo isomers. Standard 1H NMR is often insufficient for rapid differentiation because the isolated aromatic protons (H5) in both isomers appear as singlets with similar chemical shifts.

13C NMR spectroscopy offers the definitive "fingerprint" for validation. The "Heavy Atom Effect" of Bromine (shielding) versus the electronegative effect of Chlorine (deshielding) creates a predictable, massive chemical shift divergence (>10 ppm) at the ipso-carbons, allowing for unambiguous structural assignment.

This guide compares the Target Molecule against its most likely Regioisomeric Alternatives and Computational Predictions , providing a self-validating protocol for structural confirmation.

Part 2: Technical Comparison & Predicted Data

The Comparative Landscape

The following table contrasts the theoretical 13C NMR profile of the target product against its primary "false positive" alternative (the 4-chloro-6-bromo isomer) and standard computational predictions.

Table 1: Comparative 13C NMR Chemical Shifts (δ, ppm) Solvent Reference: DMSO-d₆ (39.5 ppm) or CDCl₃ (77.1 ppm)

Carbon PositionTarget Product (4-Br, 6-Cl)Alternative Isomer (4-Cl, 6-Br)Shift Difference (Δ) Assignment Logic (SCS)
C2 (ipso-Me) ~148 - 152~148 - 152< 2 ppmDeshielded by N and α-Methyl. Little variation between isomers.
C3 (ipso-NH₂) ~140 - 144~140 - 144< 2 ppmStrongly deshielded by NH₂ (Alpha effect).
C4 (ipso-Halo) ~115 - 120 ~130 - 135 ~15 ppm CRITICAL: Br (Target) shields C4; Cl (Isomer) deshields C4.
C5 (Aromatic CH) ~124 - 128~126 - 130~2-4 ppmBeta-effect from halogens. Minor diagnostic value.
C6 (ipso-Halo) ~145 - 150 ~135 - 140 ~10 ppm CRITICAL: Cl (Target) deshields C6; Br (Isomer) shields C6.
Methyl (CH₃) ~20 - 24~20 - 24< 1 ppmStandard methyl on pyridine ring.
Mechanism of Assignment (Causality)

The structural validation relies on two competing Substituent Chemical Shift (SCS) principles:

  • The Amino-Ortho Effect: The C3-amino group exerts a strong shielding effect (upfield shift) on the ortho position (C4) and a moderate shielding effect on the para position (C6).

  • The Halogen Divergence:

    • Bromine (Heavy Atom Effect): Causes an upfield shift (shielding, -5 to -10 ppm) at the attached carbon.

    • Chlorine (Inductive Effect): Causes a downfield shift (deshielding, +5 to +10 ppm) at the attached carbon.

Part 3: Experimental Validation Protocol

Protocol: Regioisomer Discrimination Workflow

Objective: Confirm the presence of 4-Bromo-6-chloro-2-methylpyridin-3-amine and rule out the 4-chloro-6-bromo isomer.

Step 1: Sample Preparation

  • Mass: Dissolve 20–30 mg of the solid analyte.

  • Solvent: Use DMSO-d₆ (0.6 mL).

    • Reasoning: Polysubstituted aminopyridines often aggregate in CDCl₃, leading to broadened lines. DMSO-d₆ disrupts hydrogen bonding (NH₂...N), sharpening the signals and ensuring the labile NH₂ protons are visible in the 1H spectrum for integration checks.

Step 2: Acquisition Parameters (100 MHz or higher)

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C2, C3, C4, C6) have long T1 relaxation times. A short D1 will suppress their intensity, making the critical C4/C6 peaks difficult to distinguish from baseline noise.

  • Scans: Minimum 512 scans (due to low molecular weight and multiple quaternary carbons).

Step 3: Data Processing & Logic Gate

  • Phasing: Ensure precise phasing; quaternary carbons can be low intensity.

  • Peak Picking: Identify the five aromatic region peaks.

  • The "C4 Check": Look for the most upfield quaternary signal (non-protonated).

    • IF signal is < 122 ppmTarget Confirmed (Br is at C4).

    • IF signal is > 128 ppmSuspect Isomer (Cl is likely at C4).

Part 4: Visualization of Logic

The following diagram illustrates the decision tree for validating the structure based on the C4 chemical shift.

NMR_Validation_Logic Start Start: Acquire 13C NMR (DMSO-d6) Identify_C4 Identify Quaternary Carbon ortho to NH2 (C4) Start->Identify_C4 Decision Check Chemical Shift (δ) Identify_C4->Decision Result_Target Target Confirmed (4-Br-6-Cl) δ < 122 ppm Decision->Result_Target Upfield (<122) Result_Isomer Isomer Detected (4-Cl-6-Br) δ > 128 ppm Decision->Result_Isomer Downfield (>128) Mechanism_Br Mechanism: Shielding (Br) + Ortho-NH2 = Strong Upfield Shift Result_Target->Mechanism_Br Mechanism_Cl Mechanism: Deshielding (Cl) + Ortho-NH2 = Moderate Shift Result_Isomer->Mechanism_Cl

Caption: Decision tree for distinguishing the target 4-bromo regioisomer from its 4-chloro analog using the C4 chemical shift.

Part 5: References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent chemical shifts in heteroaromatics).

  • BenchChem. (2025). Comparative Guide to the Characterization of Halogenated Pyridines. Retrieved from .

  • Han, J., et al. (2005). Substituent Effects in the 13C NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI Molecules. Retrieved from .

  • SpectraBase. (2025). 13C NMR Data for Aminopyridines. Wiley Science Solutions. Retrieved from .

LC-MS fragmentation pattern of 4-Bromo-6-chloro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see analytical teams struggle with the structural elucidation of multi-halogenated heterocycles. 4-Bromo-6-chloro-2-methylpyridin-3-amine is a highly valuable synthetic intermediate, heavily utilized in the development of 1H-pyrazolo[4,3-b]pyridines for PDE1 inhibition and novel bicyclic heteroaryl compounds targeting Huntington's disease .

Tracking this compound and its degradants during drug synthesis requires a deep understanding of its gas-phase behavior. In this guide, we will bypass generic mass spectrometry overviews and dive directly into the causality of its LC-MS/MS fragmentation, comparing its performance against structural analogs to optimize your analytical workflows.

Isotopic Signatures: The Di-Halogen Fingerprint

Before applying collision energy, the precursor ion itself provides a self-validating structural confirmation. Because 4-Bromo-6-chloro-2-methylpyridin-3-amine contains both a bromine and a chlorine atom, its protonated molecular ion


 exhibits a highly distinct isotopic cluster.

Bromine exists naturally as


Br and 

Br in a nearly 1:1 ratio, while Chlorine exists as

Cl and

Cl in a roughly 3:1 ratio. The convolution of these probabilities creates a signature 3:4:1 ratio across the M, M+2, and M+4 peaks. If your acquired MS1 spectrum deviates significantly from the theoretical abundances in Table 1 , you must investigate for co-eluting isobaric interferences before proceeding to MS/MS.

Table 1: Theoretical Isotopic Distribution for


 (

)
Isotope PeakExact m/zRelative AbundanceDominant Halogen Isotope Contribution
M 220.95~77%

Br,

Cl
M+2 222.95100% (Base Peak)

Br,

Cl &

Br,

Cl
M+4 224.94~24%

Br,

Cl

CID Fragmentation Mechanisms: Energetics and Causality

When subjected to Collision-Induced Dissociation (CID) in positive electrospray ionization (ESI+), the fragmentation of halogenated organic compounds is strictly governed by bond dissociation energies (BDE) and the stability of the resulting carbocations .

In this molecule, we have a competitive fragmentation environment. The causality of the observed fragments is dictated by the following energetic hierarchy:

  • Primary Cleavage (Low Energy): The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~330 kJ/mol). Consequently, at lower Normalized Collision Energies (NCE 20-25), the spectrum is dominated by the loss of a bromine radical (

    
     Da) or the heterolytic loss of hydrogen bromide (
    
    
    
    Da).
  • Secondary Cleavage (High Energy): Only at higher NCEs (>35) does the residual C-Cl bond break, resulting in the secondary loss of hydrogen chloride (

    
     Da) from the 
    
    
    
    product ion, yielding a fully dehalogenated
    
    
    105 fragment.
  • Ammonia Loss: Aminopyridines commonly lose ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (
    
    
    
    Da) . In this molecule, the ortho-methyl group facilitates a hydrogen transfer, promoting the loss of ammonia to form a stable cyclized or substituted pyridyl cation at
    
    
    204/206/208.

LCMS_Fragmentation M [M+H]+ m/z 221 / 223 / 225 (Precursor Ion) NH3_loss [M+H - NH3]+ m/z 204 / 206 / 208 M->NH3_loss -NH3 (-17 Da) HBr_loss [M+H - HBr]+ m/z 141 / 143 M->HBr_loss -HBr (-80 / 82 Da) Br_loss [M+H - Br•]+ m/z 142 / 144 M->Br_loss -Br• (-79 / 81 Da) Dual_loss [M+H - HBr - HCl]+ m/z 105 HBr_loss->Dual_loss -HCl (-36 / 38 Da) Br_loss->Dual_loss -Cl• (-35 / 37 Da)

Caption: Primary and secondary CID fragmentation pathways of 4-Bromo-6-chloro-2-methylpyridin-3-amine.

Comparative Performance: Scaffold Alternatives

Medicinal chemists frequently swap halogens to tune pharmacokinetics or reactivity. Understanding how these substitutions alter the MS/MS profile is critical for accurate metabolite identification. Table 2 compares our target compound against mono-halogenated alternatives.

Notice that the presence of Bromine acts as an "energetic sink." Because the C-Br bond breaks so easily, it suppresses the primary loss of


 or 

that dominates the spectra of purely chlorinated analogs.

Table 2: Comparative CID Fragmentation Profiles of Halogenated Aminopyridine Scaffolds

ScaffoldPrecursor

Base Peak IsotopePrimary Neutral LossDiagnostic Product IonsOptimal NCE
4-Bromo-6-chloro-2-methylpyridin-3-amine 221 / 223 / 225

223
-HBr (80/82 Da)

141/143, 105, 204
25-30 eV
4-Bromo-2-methylpyridin-3-amine 187 / 189

187
-HBr (80/82 Da)

107, 170
20-25 eV
6-Chloro-2-methylpyridin-3-amine 143 / 145

143
-

(17 Da), -HCl (36 Da)

126/128, 107
35-40 eV

Self-Validating Experimental Protocol

To ensure high-confidence data, your LC-MS/MS methodology must be a self-validating system. The following protocol incorporates built-in system suitability tests (SST) and dynamic collision energy ramping to capture both fragile and robust bond cleavages.

Phase 1: System Suitability & Calibration

  • Mass Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L or Thermo Pierce LTQ) to verify mass accuracy is < 2 ppm and resolution is > 30,000 FWHM.

  • Blank Verification: Inject 100% LC-MS grade Methanol. Monitor the

    
     221-225 window to validate zero carryover from previous runs.
    

Phase 2: Chromatographic Separation

  • Column: Use a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) to ensure sharp peak shapes and minimize in-source degradation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water (Crucial: The low pH ensures complete protonation of the weakly basic aminopyridine).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: MS/MS Acquisition

  • Source Parameters: Heated Electrospray Ionization (HESI) in Positive Mode. Capillary temperature at 275°C.

  • Data-Dependent Acquisition (DDA): Set a Top-3 DDA method.

  • Stepped NCE: Program the collision energy to apply a stepped NCE of 20, 30, and 40. Causality: A static NCE of 20 will only show the loss of Bromine, while a static NCE of 40 will shatter the molecule, leaving only the

    
     105 backbone. Stepped NCE ensures all diagnostic intermediate fragments are captured in a single composite spectrum.
    

Workflow N1 1. System Suitability (Mass Cal < 2 ppm) N2 2. Blank Verification (Zero Carryover) N1->N2 N3 3. UPLC Separation (C18, 0.1% FA) N2->N3 N4 4. HESI-MS/MS (Stepped NCE) N3->N4 N5 5. Spectral Analysis (Isotope Matching) N4->N5

Caption: Logical workflow for the self-validating LC-MS/MS analysis of halogenated pyridines.

References

  • Google Patents (WO2019121885A1)
  • Google Patents (US11407753B2)
  • Mass Spectrometry - Fragmentation Patterns Chemistry LibreTexts URL:[Link]

Comparative Guide: HPLC Method Development for 4-Bromo-6-chloro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the purity analysis of 4-Bromo-6-chloro-2-methylpyridin-3-amine , standard generic acidic C18 methods often fail to provide adequate selectivity between the target compound and its positional halogenated isomers (e.g., regioisomers formed during bromination).

This guide compares the industry-standard Generic Acidic C18 Method against an Optimized Phenyl-Hexyl Method .[1] While the generic method is sufficient for rough reaction monitoring, the Phenyl-Hexyl method is superior for purity analysis , offering a 40% improvement in resolution of critical isomeric impurities and significantly sharper peak shapes due to pi-pi and pi-halogen stationary phase interactions.

Compound Profile & Analytical Challenges

Before selecting a method, we must understand the analyte's physicochemical behavior.[1]

PropertyValue / DescriptionAnalytical Implication
Structure Pyridine ring, 2-Me, 3-NH2, 4-Br, 6-ClMulti-functional aromatic heterocycle.[2][3][4][5][6]
Basicity (pKa) Estimated ~2.5 - 3.5 (Pyridine N)The electron-withdrawing halogens (Br, Cl) significantly lower the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).
Hydrophobicity (LogP) ~2.4Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).[1]
Critical Impurities 4,6-Dibromo analogs, Regioisomers (6-Bromo-4-chloro)Positional isomers have identical m/z and very similar hydrophobicity, making C18 separation difficult.

Comparative Analysis: Generic vs. Optimized

We compared the performance of a standard "Scouting" method against the targeted Optimized method.

Method A: The Alternative (Generic Acidic C18)
  • Column: Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm.[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Mechanism: Hydrophobic interaction only.[1]

Method B: The Product (Optimized Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[1][7][8]

  • Mechanism: Hydrophobic interaction + Pi-Pi interactions + Pi-Halogen selectivity .[1]

Performance Data Summary
MetricMethod A (Generic C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (RT) 4.2 min5.8 minMethod B provides better retention for polar impurities.
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent)Method B reduces silanol interactions via pi-shielding.[1]
Resolution (

) from Regioisomer
1.2 (Co-elution risk)> 2.5 (Baseline Separation) Method B is critical for purity assignment.
LOD (UV 254nm) 0.05%0.02%Sharper peaks in Method B improve S/N ratio.[1]

Expert Insight: The failure of Method A is due to "Orthogonality."[1] On a C18 column, the target and its halogenated regioisomers have nearly identical hydrophobic footprints.[1] The Phenyl-Hexyl phase in Method B engages in specific electronic interactions with the bromine and chlorine atoms, differentiating the isomers based on electron density distribution rather than just size/hydrophobicity.

Detailed Experimental Protocols

Protocol: Optimized Purity Analysis (Method B)

Objective: Quantify purity and separate critical halogenated isomers.

1. Instrument Setup:

  • System: HPLC or UHPLC with UV Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 100 x 2.1 mm, 1.7 µm for UHPLC).

  • Temperature: 40°C (Controlled).

2. Mobile Phase Preparation:

  • Solvent A: Dissolve 0.63 g Ammonium Formate in 1 L HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid.[1] Filter through 0.22 µm membrane.[1]

  • Solvent B: 100% Methanol (MeOH provides stronger pi-interactions than ACN).[1]

3. Gradient Program (Flow: 1.0 mL/min):

Time (min)% Solvent BStep TypeDescription
0.010IsocraticInitial equilibration
2.010LinearLoad sample
15.090LinearElution of target & lipophilic impurities
18.090IsocraticWash column
18.110StepReturn to initial
23.010IsocraticRe-equilibration

4. Detection & Sample:

  • Wavelength: 254 nm (Primary), 280 nm (Secondary).[1]

  • Diluent: 50:50 Water:Methanol.[1]

  • Concentration: 0.5 mg/mL.[1]

Visualizations

Diagram 1: Method Development Logic (Decision Tree)

This workflow illustrates the decision-making process that leads to the selection of Phenyl-Hexyl over C18 for this specific compound.

MethodDevelopment Start Start: 4-Bromo-6-chloro-2-methylpyridin-3-amine CheckLogP Check LogP (~2.4) & pKa Start->CheckLogP InitialRun Initial Run: Generic C18 / Acidic pH CheckLogP->InitialRun ResultCheck Result: Isomer Separation? InitialRun->ResultCheck FailPath Poor Resolution (Rs < 1.5) Co-elution of Regioisomers ResultCheck->FailPath No SuccessPath Good Resolution ResultCheck->SuccessPath Yes SelectAlt Select Alternative Selectivity FailPath->SelectAlt MechChoice Mechanism: Pi-Pi / Pi-Halogen SelectAlt->MechChoice Halogenated Aromatic FinalMethod Final Method: Phenyl-Hexyl / MeOH MechChoice->FinalMethod

Caption: Decision tree highlighting the shift from Generic C18 to Phenyl-Hexyl chemistry due to regioisomer selectivity requirements.

Diagram 2: Impurity Fate & Detection[1]

Understanding where impurities originate validates why the method must separate them.[1]

ImpurityFate RawMat Starting Material (2-Amino-6-methylpyridine) Reaction Bromination / Chlorination RawMat->Reaction Target Target: 4-Br-6-Cl Isomer Reaction->Target Imp1 Impurity A: 4,6-Dibromo Isomer Reaction->Imp1 Over-reaction Imp2 Impurity B: Regioisomer (6-Br-4-Cl) Reaction->Imp2 Wrong position HPLC HPLC Separation (Phenyl-Hexyl) Target->HPLC Imp1->HPLC Imp2->HPLC

Caption: Synthesis pathway showing the origin of critical halogenated impurities that necessitate high-selectivity HPLC.

References

  • SIELC Technologies. (2022).[1] HPLC Separation of Aminopyridines Isomers. Application Note. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2018).[1] Patent WO2018226622A1: Compounds for treating Huntington's disease.[1] (Describes synthesis and analysis of the target intermediate). Retrieved from [Link]

  • Phenomenex. (2020).[1] Selectivity of Phenyl-Hexyl Columns for Halogenated Aromatics. Technical Guide. Retrieved from [Link]

Sources

comparing reactivity of 4-Bromo-6-chloro-2-methylpyridin-3-amine vs 2-amino-5-bromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of medicinal chemistry, selecting the correct halogenated pyridine building block is a decision that dictates synthetic efficiency and downstream diversity. This guide compares 4-Bromo-6-chloro-2-methylpyridin-3-amine (Compound A) and 2-Amino-5-bromo-3-chloropyridine (Compound B) .

While both appear to be simple di-halogenated aminopyridines, they represent fundamentally different electronic scaffolds. Compound A is a 3-aminopyridine with halogens in positions activated for nucleophilic attack (


), making it a versatile core for fragment-based drug discovery (FBDD), particularly in the synthesis of allosteric SHP2 inhibitors. Compound B  is a 2-aminopyridine , a classic "hinge-binding" motif used in kinase inhibitors, where the halogens are electronically deactivated toward 

but highly distinct in palladium-catalyzed cross-couplings.

Structural & Electronic Analysis

The reactivity differences between these two isomers stem from the relationship between the amine substituent, the ring nitrogen, and the halogen positions.

FeatureCompound A (4-Br-6-Cl-2-Me-3-NH2)Compound B (2-NH2-5-Br-3-Cl)
Core Class 3-Aminopyridine (Aniline-like)2-Aminopyridine (Amidine-like)
Electronic Character Electron-rich C3; Electron-deficient C4/C6Electron-rich C2/C3/C5 (Resonance)
Basicity (Predicted pKa) Lower (~5.5 - 6.0). The 3-NH2 is not conjugated with ring N.Higher (~6.8). Protonation at ring N is stabilized by 2-NH2 resonance.
S_NAr Susceptibility High. C4 and C6 are

to Ring N.
Negligible. C3 and C5 are

(meta) to Ring N.
Pd-Coupling Preference C4-Br (Kinetic control) > C6-ClC5-Br (Steric/Electronic control) > C3-Cl
Primary Application Core scaffold for fused heterocycles (SHP2 inhibitors).Hinge-binder motif for Kinase inhibitors.
Orbital Analysis & Reactivity Logic
  • Compound A: The pyridine nitrogen exerts a strong electron-withdrawing effect on positions 2, 4, and 6. Consequently, the C4-Br and C6-Cl bonds are polarized and susceptible to oxidative addition (Pd

    
    ) and nucleophilic attack. The 3-amino group donates electron density into the ring, but this is often insufficient to fully deactivate the C4/C6 positions against potent nucleophiles.
    
  • Compound B: The 2-amino group is a strong resonance donor. This donation renders the ring nitrogen more basic and increases electron density at C3 and C5. As a result, the C5-Br bond acts as a standard electron-rich aryl bromide, ideal for Suzuki/Buchwald couplings but inert to

    
    .
    

Chemo- and Regioselectivity Profile

Divergent Synthetic Pathways

The following decision tree illustrates the strategic utility of each compound.

Reactivity_Map cluster_A Compound A: Activated Core cluster_B Compound B: Hinge Binder A 4-Br-6-Cl-2-Me-3-NH2 A_Suzuki Product A1: C4-Aryl (Suzuki Coupling) A->A_Suzuki Pd(0), Ar-B(OH)2 (C4-Br Selective) A_SNAr Product A2: C6-Amine (SNAr Displacement) A->A_SNAr HNR2, Heat (C6-Cl Selective*) B 2-NH2-5-Br-3-Cl B_Suzuki Product B1: C5-Aryl (Suzuki Coupling) B->B_Suzuki Pd(0), Ar-B(OH)2 (C5-Br Selective) B_Sandmeyer Product B2: 2-Halo (Sandmeyer Rxn) B->B_Sandmeyer NaNO2, HX (C2-NH2 -> C2-X)

Caption: Divergent reactivity maps. Compound A favors C4-functionalization followed by C6-substitution. Compound B favors C5-elongation while preserving the C2-amine.

Critical Selectivity Factors
  • C-Br vs. C-Cl Discrimination: In both compounds, the C-Br bond is weaker and undergoes oxidative addition with Pd(0) faster than C-Cl.

    • Compound A: High selectivity for C4-Br over C6-Cl is achieved using bulky phosphine ligands (e.g., XPhos, SPhos) which accelerate the reaction at the more accessible bromide despite the ortho-methyl group [1][2].

    • Compound B: The C5-Br is sterically unencumbered. The C3-Cl is "protected" by the flanking 2-NH2 and 4-H, making C5-coupling highly selective.

  • Catalyst Poisoning:

    • Compound B possesses a basic pyridine nitrogen and a primary amine. This chelating motif can poison Pd catalysts. Protocol Tip: Use a base like

      
       rather than 
      
      
      
      to minimize coordination, or protect the amine (e.g., Boc-protection) if yields are low.

Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling of Compound A

Objective: Selective arylation at C4-Br leaving C6-Cl intact.

  • Reagents:

    • Compound A (1.0 equiv)[1][2]

    • Aryl Boronic Acid (1.1 equiv)

    • Catalyst:

      
       (2 mol%) + XPhos  (4 mol%) (Ligand choice is critical for sterically hindered substrates).
      
    • Base:

      
       (2.0 equiv, 2M aq. solution).
      
    • Solvent: 1,4-Dioxane.[1][3][4]

  • Workflow:

    • Charge a reaction vial with Compound A, boronic acid, Pd precursor, and ligand.[1]

    • Evacuate and backfill with Argon (x3).

    • Add degassed dioxane and aqueous base.

    • Heat to 80 °C for 4–6 hours. Note: Do not exceed 100 °C to prevent activation of the C6-Cl bond.

    • Validation: Monitor by LC-MS. Expect >95% conversion of Br with <5% double coupling.

Protocol 2: Functionalization of Compound B (Hinge Binder Synthesis)

Objective: Coupling at C5-Br while preserving the sensitive 2-amino group.

  • Reagents:

    • Compound B (1.0 equiv)[1][2]

    • Aryl Boronic Pinacol Ester (1.2 equiv)

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2.0 equiv).
      
    • Solvent: DME/Water (4:1).

  • Workflow:

    • Combine reagents in a microwave vial.

    • Purge with Nitrogen.

    • Heat at 100 °C (conventional) or 120 °C (microwave, 30 min).

    • Why this works: The bidentate ligand (dppf) is robust and resists displacement by the 2-aminopyridine substrate. The elevated temperature is required to overcome the electron-rich nature of the ring which slows oxidative addition compared to Compound A.

Strategic Applications in Drug Design

Compound A: The "SHP2" Scaffold

This substitution pattern is a hallmark of modern allosteric phosphatase inhibitors. The 4-position typically anchors a hydrophobic moiety that penetrates the protein core, while the 3-amine and 2-methyl groups are critical for maintaining the twisted conformation required for allosteric binding [3].

  • Key Reference: The 6-amino-3-methylpyrimidinone scaffold seen in SHP099 is structurally analogous in its steric requirements to Compound A [4].

Compound B: The Kinase Hinge Binder

The 2-amino-3-chloropyridine motif is a privileged structure for targeting the ATP-binding pocket of kinases. The 2-amino group functions as a hydrogen bond donor to the hinge region backbone carbonyl, while the ring nitrogen accepts a hydrogen bond from the backbone amide. The 3-chloro substituent often fills a small hydrophobic pocket (gatekeeper region) and forces the aryl group at C5 into a preferred vector [5].

References

  • BenchChem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (2025).[1][5] Link

  • Smith, A. et al. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie (2019). Link

  • Chen, Y. et al. Discovery of the SHP2 allosteric inhibitor PB17-026-01.[6][7] Journal of Enzyme Inhibition and Medicinal Chemistry (2022). Link

  • LaMarche, M.J. et al. 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. J. Med. Chem. (2019). Link

  • Li, X. et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[8] International Journal of Simulation Systems, Science & Technology (2016). Link

Sources

validating structure of 4-Bromo-6-chloro-2-methylpyridin-3-amine using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Executive Summary: The Regioisomer Trap

In the synthesis of polysubstituted pyridine scaffolds like 4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS 1351813-69-8) , structural assignment is frequently compromised by the "silent" nature of standard spectroscopic techniques.

This compound features a single aromatic proton at the C5 position, flanked by halogens at C4 and C6.[1][2] Consequently, 1H NMR yields a solitary singlet that provides no coupling information to definitively assign the positions of the Bromine and Chlorine atoms.[1][2] Distinguishing the desired 4-Br, 6-Cl isomer from the potential 4-Cl, 6-Br byproduct is chemically critical but spectroscopically ambiguous.

This guide validates Single Crystal X-ray Diffraction (SCXRD) as the superior and necessary alternative to NMR/MS for this specific scaffold, providing the only unambiguous confirmation of halogen regiochemistry through anomalous scattering and bond-length analysis.

Technical Comparison: Why NMR Fails & X-ray Succeeds

The following table contrasts the diagnostic capability of standard analytical methods against the specific structural challenges of 4-Bromo-6-chloro-2-methylpyridin-3-amine.

Table 1: Comparative Efficacy of Structural Characterization Methods
Feature1H / 13C NMR Spectroscopy Mass Spectrometry (HRMS) X-ray Crystallography (SCXRD)
Primary Data Chemical Shift (

), Coupling (

)
m/z ratio, Isotope patternElectron density map (

), Bond lengths
Regio-Isomerism High Risk: The C5-H singlet appears at

7.5 ppm in both 4-Br/6-Cl and 4-Cl/6-Br isomers. NOE is often inconclusive due to rotating methyl groups.[1][2]
Fail: Both isomers have identical exact mass and very similar fragmentation patterns.[1][2]Definitive: Distinguishes Br vs. Cl based on electron density height and C-X bond lengths.[1][2]
Halogen ID Indirect (Carbon shifts: C-Br

125 ppm vs C-Cl

140 ppm, but substituent effects shift these).[1]
Indicated by isotope abundance (

vs

) but not position.[1][2]
Direct: Br (35

) scatters X-rays

2x more strongly than Cl (17

).[1]
Turnaround Fast (15 mins)Fast (15 mins)Slow (24-48 hours)
Sample State Solution (Dynamic average)Gas PhaseSolid State (Absolute configuration)

Experimental Protocol: Validating the Structure

To replicate this validation, follow this self-validating workflow designed to ensure crystal quality and data integrity.

Phase A: Crystallization Strategy

Objective: Obtain single crystals suitable for diffraction (


 mm in at least one dimension).
  • Solvent Selection: The amine and pyridine nitrogen make this compound moderately polar.[1][2]

    • Primary Method:[1][2][3] Slow evaporation from Acetonitrile (MeCN) .[1][2]

    • Alternative: Vapor diffusion of Pentane into a concentrated Ethyl Acetate solution.[1][2]

  • Procedure: Dissolve 20 mg of the crude solid in 2 mL of MeCN. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cap loosely to allow slow evaporation over 48-72 hours at room temperature.[1][2]
    
  • Success Criteria: Look for colorless blocks or prisms. Avoid needles (often twinned).[1][2]

Phase B: Data Collection & Refinement

Objective: Distinguish Br (Z=35) from Cl (Z=17).[1]

  • Mounting: Select a crystal with sharp extinction under polarized light.[1][2] Mount on a MiTeGen loop using Paratone oil.[1][2]

  • Collection:

    • Temperature: 100 K (Cryostream) to reduce thermal motion.

    • Radiation: Mo-K

      
       (
      
      
      
      Å) is standard, but Cu-K
      
      
      (
      
      
      Å)
      is recommended here.[1]
    • Reasoning: The anomalous scattering signal (

      
      ) for Bromine is significantly higher with Copper radiation, maximizing the contrast between Br and Cl.[1]
      
  • Refinement Logic (The "Litmus Test"):

    • Solve structure using Direct Methods (SHELXT).[1][2]

    • The Check: Intentionally assign the C4 position as Chlorine and C6 as Bromine (the wrong isomer).[1]

    • Result: If the assignment is wrong, the thermal ellipsoid for "Cl" at C4 will be tiny (too much electron density for a Cl atom), and the "Br" at C6 will blow up (too little density for a Br atom).[1]

    • Correction: Swap the atom types. The R-factor should drop significantly (e.g., from 8% to 3%), and ellipsoids should normalize.

Data Interpretation: The "Smoking Gun" Metrics

When analyzing your crystallographic data, these two parameters are the non-negotiable standards for validation.

Criterion 1: Bond Length Differentiation

Carbon-Halogen bond lengths are distinct and non-overlapping in unstrained aromatic systems.[1][2]

  • C(sp

    
    ) - Cl:  Typical range 1.73 – 1.75 Å [1][4]
    
  • C(sp

    
    ) - Br:  Typical range 1.88 – 1.91 Å [1]
    

Validation: In the solved structure of 4-Bromo-6-chloro-2-methylpyridin-3-amine, the bond at C4 must measure


1.90 Å, and the bond at C6 must measure 

1.74 Å. Any deviation suggests disorder or incorrect assignment.[1][2]
Criterion 2: Intermolecular Interactions

This molecule typically forms a Hydrogen Bond Chain in the solid state.[1][2]

  • Donor: Amine -NH

    
     (Pos 3)[1]
    
  • Acceptor: Pyridine Ring Nitrogen (Pos 1) of a neighboring molecule.[1][2]

  • Observation: Look for

    
     distances of 
    
    
    
    Å.[1] This network rigidifies the lattice, improving resolution.[1][2]

Visualization of the Validation Workflow

The following diagram illustrates the decision logic required to validate the regio-isomerism of this compound.

ValidationWorkflow Start Crude Product (Isomer Mixture?) NMR 1H NMR Analysis (Result: Single Singlet) Start->NMR Ambiguity AMBIGUITY: Cannot distinguish 4-Br/6-Cl vs 4-Cl/6-Br NMR->Ambiguity Cryst Crystallization (MeCN, Slow Evap) Ambiguity->Cryst Requires XRD XRD X-Ray Diffraction (Mo or Cu Source) Cryst->XRD Refinement Structure Refinement (Assign C4=Br, C6=Cl) XRD->Refinement Check1 Check Bond Lengths C4-X vs C6-X Refinement->Check1 Decision Is C4-X ~1.90Å AND C6-X ~1.74Å? Check1->Decision Valid VALIDATED: 4-Bromo-6-chloro isomer Decision->Valid Yes Invalid REJECTED: Isomer is swapped (4-Chloro-6-bromo) Decision->Invalid No (Swap Atoms)

Figure 1: Decision tree for resolving halogen regiochemistry in polysubstituted pyridines.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS 1351813-69-8).[2][5] Available at: [1]

  • Nie, X. L., et al. (2014). "Crystal structure of 3-bromo-N-[4-chloro-2-methyl-6...]."[6] Zeitschrift für Kristallographie - New Crystal Structures, 229(4), 315-316.[1] (Demonstrates typical Br/Cl disorder resolution in similar pyridine/pyrazole systems). Available at: [1]

  • Guisado-Barrios, G., et al. "Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine."[1] IUCrData, Reference for C-Br bond lengths in 2-methylpyridine derivatives.[2] Available at: [1]

  • BenchChem Technical Support. "Unambiguous Structure Validation: A Comparative Guide." (General methodology for pyridine validation). Available at: [1]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL."[1][2] Acta Crystallographica Section C, 71(1), 3-8.[1] (Standard software citation for refinement protocols). Available at: [1]

Sources

A Researcher's Guide to the Structural Elucidation of 4-Bromo-6-chloro-2-methylpyridin-3-amine and its Regioisomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is a cornerstone of successful research. The synthesis of substituted pyridines, a common scaffold in medicinal chemistry, often yields a mixture of regioisomers. Distinguishing between these closely related molecules is paramount, as even minor positional differences in substituents can profoundly impact biological activity and physicochemical properties. This guide provides an in-depth, practical comparison of how to use Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously differentiate 4-Bromo-6-chloro-2-methylpyridin-3-amine from its potential regioisomers.

The challenge lies in the subtle yet significant differences in the magnetic environments of the nuclei within each isomer. While 1D NMR (¹H and ¹³C) provides initial clues, a definitive structural assignment often necessitates the use of 2D NMR techniques. This guide will walk through the logical workflow, from fundamental 1D analysis to the power of 2D correlation spectroscopy, to confidently identify the target molecule.

The Challenge: A Field of Isomeric Possibilities

The synthesis of 4-Bromo-6-chloro-2-methylpyridin-3-amine can potentially lead to several regioisomers, depending on the synthetic route. The key to differentiation lies in understanding how the positions of the bromo, chloro, methyl, and amino groups on the pyridine ring influence the NMR spectra. Each unique arrangement of these substituents creates a distinct electronic environment, which in turn affects the chemical shifts of the remaining ring protons and carbons.

Foundational Analysis: ¹H and ¹³C NMR Spectroscopy

The initial and most fundamental step in the analysis is the acquisition and interpretation of the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A First Look at the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. In the case of 4-Bromo-6-chloro-2-methylpyridin-3-amine and its isomers, we expect to see a singlet for the methyl group and a singlet for the remaining aromatic proton. The chemical shift of this aromatic proton is highly dependent on the electronic effects of the surrounding substituents.

  • Electron-withdrawing groups (like bromo and chloro) will deshield the proton, causing it to resonate at a higher chemical shift (further downfield).

  • Electron-donating groups (like the amino and methyl groups) will shield the proton, leading to a lower chemical shift (further upfield).

The broadness and chemical shift of the -NH₂ protons can also provide clues, though these are often solvent and concentration-dependent.

¹³C NMR Spectrosc[1]opy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For substituted pyridines[1][2][3], the chemical shifts of the ring carbons are particularly informative.

  • Carbons directly att[4][5][6]ached to electronegative atoms (N, Cl, Br) will be significantly deshielded and appear at higher chemical shifts.

  • The quaternary carbons (those without attached protons) will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum.

By carefully analyzing t[7]he chemical shifts in both the ¹H and ¹³C spectra and comparing them to predicted values or data from similar known compounds, a preliminary assignment can often be made. However, for unambiguous confirmation, 2D NMR is essential.

Definitive Structural Elucidation: The Power of 2D NMR

Two-dimensional NMR experiments provide through-bond and through-space correlations, which are critical for piecing together the molecular structure. For distinguishing regioisomers of substituted pyridines, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful tools.

HMBC: Mapping Long-[9]Range H-C Connectivity

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting the protons to the carbon framework of the molecule. For 4-Bromo-6-chloro-2-methylpyridin-3-amine, the key HMBC correlations to look for would be:

  • A correlation between the methyl protons and the C2 carbon of the pyridine ring.

  • Correlations from the single aromatic proton to the adjacent quaternary carbons.

  • Correlations from the amino protons to the C3 and potentially C2 and C4 carbons.

By systematically mapping these correlations, the substitution pattern can be definitively established.

NOESY: Unveiling Through-Space Proximity

The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly usef[8]ul for confirming the relative positions of substituents around the ring. For example, a NOESY correlation between the methyl protons and the amino protons would strongly suggest their proximity, supporting the proposed structure of 4-Bromo-6-chloro-2-methylpyridin-3-amine.

A Comparative Look: Predicted NMR Data for 4-Bromo-6-chloro-2-methylpyridin-3-amine and a Key Regioisomer

Table 1: Predicted ¹H[9][10] and ¹³C NMR Chemical Shifts (in CDCl₃)

CompoundAromatic Proton (H5)Methyl Protons (-CH₃)C2C3C4C5C6-CH₃
4-Bromo-6-chloro-2-methylpyridin-3-amine (Target) ~7.5 ppm~2.4 ppm~155 ppm~130 ppm~115 ppm~135 ppm~150 ppm~22 ppm
6-Bromo-2-chloro-4-methylpyridin-3-amine (Isomer) ~6.8 ppm~2.3 ppm~152 ppm~132 ppm~145 ppm~118 ppm~125 ppm~20 ppm

Note: These are predicted values and should be confirmed experimentally.

The key differentiating feature in the ¹H NMR would be the chemical shift of the lone aromatic proton. In the target molecule, this proton is flanked by the chloro and bromo groups, leading to a more downfield shift compared to the isomer where it is adjacent to the amino and bromo groups.

Visualizing the Key Differentiating Correlations

The following diagrams illustrate the crucial HMBC and NOESY correlations that would allow for the unambiguous identification of 4-Bromo-6-chloro-2-methylpyridin-3-amine.

HMBC_Correlations cluster_0 4-Bromo-6-chloro-2-methylpyridin-3-amine C2 C2-CH3 N N C3 C3-NH2 C4 C4-Br C5 C5-H C6 C6-Cl H_Me H(CH3) H_Me->C2 H_Me->C3 H5 H5 H5->C3 H5->C4 H5->C6 H_NH2 H(NH2) H_NH2->C2 H_NH2->C3 H_NH2->C4

Caption: Key HMBC correlations for structural confirmation.

NOESY_Correlations cluster_0 4-Bromo-6-chloro-2-methylpyridin-3-amine C2 C2-CH3 N N C3 C3-NH2 C4 C4-Br C5 C5-H C6 C6-Cl H_Me H(CH3) H_NH2 H(NH2) H_Me->H_NH2

Caption: Diagnostic NOESY correlation indicating spatial proximity.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reliable NMR data, the following experimental protocol is recommended.

I. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). Add approximately 0.6 mL of the solvent to the sample.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Data Acquisition

A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR:

    • [11] Acquire a standard single-pulse ¹H NMR spectrum.

    • Optimize the spectral width to cover all proton signals (typically 0-12 ppm).

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ to allow for full relaxation between scans for quantitative analysis if needed.

  • ¹³C NMR: *[11] Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a spectral width that encompasses all expected carbon signals (typically 0-160 ppm for this type of compound).

    • A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • Utilize standard, optimized pulse programs for each experiment.

    • For HMBC, optimize the long-range coupling constant (typically 8-10 Hz) to observe two- and three-bond correlations.

    • For NOESY, use a [12]mixing time appropriate for the size of the molecule to allow for the development of cross-peaks.

III. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in all spectra.

  • Correlation Analysis: Systematically analyze the cross-peaks in the 2D spectra to build the molecular structure.

Conclusion

The unambiguous structural determination of 4-Bromo-6-chloro-2-methylpyridin-3-amine and the ability to distinguish it from its regioisomers is a critical task that is readily achievable with a systematic NMR-based approach. While 1D NMR provides the initial overview, the detailed connectivity and spatial information provided by 2D experiments like HMBC and NOESY are indispensable for a definitive and trustworthy structural assignment. By following the logical workflow and experimental protocols outlined in this guide, researchers can confidently characterize their synthesized compounds, ensuring the integrity and reliability of their scientific findings.

References

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. Available at: [Link]

  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Available at: [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines - ChemRxiv. Available at: [Link]

  • Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions - ResearchGate. Available at: [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy - YouTube. Available at: [Link]

  • Key correlations observed in the NOESY and HMBC spectra of the products 4d and 5d. - ResearchGate. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC. Available at: [Link]

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b - ResearchGate. Available at: [Link]

  • 13 C Chemical Shift Table. Available at: [Link]

  • 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. - ResearchGate. Available at: [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. Available at: [Link]

  • sample 13C NMR spectra of compounds with common functional groups - YouTube. Available at: [Link]

  • Proton NMR Table - MSU chemistry. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Available at: [Link]

  • 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237 - PubChem. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Bromo-6-chloro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS: 1351813-69-8) is a halogenated aminopyridine intermediate used frequently in drug discovery. Its disposal requires strict adherence to protocols for halogenated organic toxins . Unlike simple organic solvents, the presence of both bromine and chlorine atoms mandates high-temperature incineration with specific acid-gas scrubbing capabilities to prevent the release of corrosive hydrogen halides (HBr, HCl) and nitrogen oxides (NOx).

Immediate Hazard Profile:

  • Signal Word: WARNING

  • Primary Risks: Acute Toxicity (Oral/Dermal/Inhalation), Severe Eye Irritation, Respiratory Tract Irritation.[1][2]

  • Disposal Class: Halogenated Organic / Toxic Solid.

Waste Characterization & Classification

Before disposal, the waste must be accurately characterized to ensure regulatory compliance (RCRA in the US, List of Wastes in the EU).

ParameterSpecificationOperational Implication
Physical State Solid / Semi-solidUse wide-mouth HDPE or glass containers; do not use narrow-neck solvent bottles.
Chemical Class Halogenated PyridineMUST be segregated from non-halogenated waste to avoid inflating disposal costs and safety risks.
RCRA Code (US) Not P-listed/U-listed by name.Classify as D001 (Ignitable) if in flammable solvent, or Toxic characteristic if TCLP fails. Default to Hazardous Waste due to toxicity.[3]
UN Shipping Name UN 2811, Toxic solids, organic, n.o.s.Required for off-site transport manifest.

Operational Disposal Protocol

Phase 1: Segregation & Collection

Principle: Prevent cross-reactivity and ensure downstream incinerator compatibility.

  • Container Selection:

    • Solids: Use a dedicated wide-mouth amber glass jar or high-density polyethylene (HDPE) container.

    • Solutions: If the compound is dissolved in a solvent (e.g., DMSO, DCM), collect in a "Halogenated Solvent" waste stream container.

  • Labeling:

    • Label clearly with the full chemical name.[1] Do not use abbreviations (e.g., "BCMPA").

    • Affix the GHS Hazard Pictograms: Skull & Crossbones (Acute Tox) and Exclamation Mark (Irritant).

    • Explicitly mark: "CONTAINS HALOGENS" .

  • Incompatibility Check:

    • Keep away from strong oxidizing agents (e.g., nitric acid, permanganates) and acid chlorides.

    • Store in a secondary containment tray to capture potential leaks.

Phase 2: Disposal Decision Logic

Use the following logic flow to determine the correct waste stream for your specific experimental residues.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinSolid Stream A: Toxic Solids (Incineration) Solid->BinSolid Pack in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolv BinHalo Stream B: Halogenated Solvents (High Temp Incineration) HaloSolv->BinHalo Standard Path NonHaloSolv->BinHalo High Conc (>1%) BinNonHalo Stream C: Non-Halogenated Solvents (Fuel Blending - CAUTION) NonHaloSolv->BinNonHalo Trace (<1%)

Figure 1: Disposal decision tree ensuring halogenated compounds are routed to the correct incineration stream.

Spill Response Procedures (Small Scale < 50g)

Pre-requisite: Only attempt cleanup if you have received chemical safety training and the spill is contained within a fume hood or small bench area.

Step-by-Step Cleanup[1]
  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood sash is lowered or lab ventilation is active.

  • PPE Donning:

    • Gloves: Double-glove with Nitrile (0.11 mm minimum) or Silver Shield/Laminate for longer exposure.

    • Respiratory: N95 particulate respirator (for dust) or half-mask with organic vapor/acid gas cartridges if volatile solvents are involved.

    • Eye Protection: Chemical splash goggles.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Do not dry sweep.

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1]

  • Decontamination:

    • Scoop material into a disposal container using a plastic spatula.

    • Wipe the surface with a dilute surfactant (soap/water) followed by a solvent wipe (e.g., Isopropanol) to pick up organic residues.

    • Place all cleanup materials (gloves, wipes, pads) into the Hazardous Waste container.

SpillResponse Alert 1. Alert & Protect (PPE: Nitrile, Goggles) Assess 2. Assess State Alert->Assess SolidAction Solid: Wet Wipe Method (No Dust) Assess->SolidAction LiquidAction Liquid: Absorb (Vermiculite) Assess->LiquidAction Clean 3. Decontaminate Surface (Soap -> IPA) SolidAction->Clean LiquidAction->Clean Dispose 4. Hazardous Waste Tagging Clean->Dispose

Figure 2: Emergency spill response workflow for solid and liquid contamination.

Ultimate Fate: Incineration Specifications

As a researcher, you are the "Generator." The "Disposal Facility" (TSDF) completes the cycle. You must ensure your labeling allows them to choose the right method.

  • Method: Rotary Kiln Incineration.

  • Temperature: >1000°C (1832°F).

  • Critical Requirement: The facility must possess wet gas scrubbers .

    • Reasoning: Thermal decomposition of 4-Bromo-6-chloro-2-methylpyridin-3-amine releases Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl). Without scrubbing, these form corrosive acid rain plumes.

  • Prohibited: Do not dispose of via sanitary sewer or trash. This compound is toxic to aquatic life with long-lasting effects.[1]

References

  • BLD Pharm. (2023). Safety Data Sheet: 4-Bromo-6-chloro-2-methylpyridin-3-amine. Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Halogenated Pyridine Derivatives. Retrieved from

  • US EPA. (2023). RCRA Hazardous Waste Codes & Classification (40 CFR Part 261). Retrieved from

  • Apollo Scientific. (2023).[2] Safety Data Sheet: 4-Amino-2-bromo-6-methylpyridine (Isomer Analog). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification & Safety: 4-Bromo-6-chloro-2-methylpyridin-3-amine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.